PF-04634817 succinate
Description
The exact mass of the compound this compound is 629.30363318 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F3N5O3.C4H6O4/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22;5-3(6)1-2-4(7)8/h9,14-20,31H,4-8,10-13H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t16-,17+,18+,19+,20-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPUEHVLSHXJG-HTQYHTRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140301-98-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PF-04634817 Succinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04634817 is a potent, orally bioavailable small molecule that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Developed by Pfizer, its primary mechanism of action is the inhibition of inflammatory cell recruitment, a key process in the pathophysiology of various inflammatory diseases. By blocking the interaction of chemokine ligands, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2) with CCR2, and regulated on activation, normal T cell expressed and secreted (RANTES/CCL5) with CCR5, PF-04634817 effectively disrupts the downstream signaling cascades that lead to monocyte and macrophage migration to sites of inflammation. While investigated for its therapeutic potential in diabetic nephropathy and diabetic macular edema, its clinical development was ultimately discontinued (B1498344) due to modest efficacy. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with the mechanism of action of PF-04634817.
Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5
PF-04634817 exerts its pharmacological effect by competitively binding to and inhibiting the activity of two key chemokine receptors: CCR2 and CCR5. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in mediating the inflammatory response.
-
CCR2 Antagonism: The primary ligand for CCR2 is MCP-1 (CCL2), a potent chemoattractant for monocytes, memory T-lymphocytes, and natural killer (NK) cells. The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes from the bone marrow to tissues, where they differentiate into macrophages. In pathological conditions such as diabetic nephropathy, upregulation of CCL2 in the kidneys leads to an influx of inflammatory macrophages, contributing to tissue damage and fibrosis. PF-04634817 blocks the binding of CCL2 to CCR2, thereby inhibiting this inflammatory cell infiltration.[1]
-
CCR5 Antagonism: CCR5 is the receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). It is predominantly expressed on T-cells, macrophages, and dendritic cells. The CCR5 pathway is also implicated in inflammatory cell recruitment and has been identified as a co-receptor for HIV entry into cells. By antagonizing CCR5, PF-04634817 provides an additional layer of anti-inflammatory activity by blocking the recruitment of a broader range of immune cells.
Quantitative Data
The inhibitory potency of PF-04634817 has been characterized in preclinical studies. The following table summarizes the available quantitative data for the compound.
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Rat | CCR2 | 20.8 nM | [2] |
| IC50 | Rat | CCR5 | 470 nM | [2] |
Note: Specific IC50 values for human CCR2 and CCR5 for PF-04634817 are not publicly available in the reviewed literature, though it is stated to have comparable human and rodent CCR2 potency.
Signaling Pathways
The binding of chemokines to CCR2 and CCR5 initiates a cascade of intracellular signaling events. PF-04634817, by acting as an antagonist, prevents the activation of these pathways.
Upon agonist binding, CCR2 and CCR5 couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). More critically for chemotaxis, the dissociation of G protein βγ subunits activates downstream effector molecules. PF-04634817 blocks these initial steps.
CCR2/CCR5 Signaling Pathway Blockade by PF-04634817
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for key experiments used to characterize the mechanism of action of PF-04634817, based on standard industry practices for CCR2/CCR5 antagonists.
In Vitro Chemotaxis Assay
This functional assay assesses the ability of PF-04634817 to inhibit the migration of cells towards a chemokine gradient.
Objective: To determine the functional potency of PF-04634817 in inhibiting CCL2-mediated chemotaxis of human monocytes.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: PF-04634817 succinate.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Apparatus: 24-well or 96-well chemotaxis chambers (e.g., Boyden chambers) with polycarbonate membranes (5 µm pore size).
-
Detection Reagent: Calcein-AM or similar fluorescent dye for cell quantification.
Protocol:
-
Cell Preparation: Human monocytes are isolated from whole blood or a monocytic cell line is cultured and harvested. Cells are washed and resuspended in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Cells are pre-incubated with various concentrations of PF-04634817 or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
The lower wells of the chemotaxis chamber are filled with assay medium containing CCL2 at a concentration that elicits a submaximal chemotactic response (typically in the low nanomolar range). Control wells contain assay medium without CCL2.
-
The polycarbonate membrane is placed over the lower wells.
-
The cell suspension (pre-incubated with PF-04634817 or vehicle) is added to the upper chamber.
-
-
Incubation: The chambers are incubated for 90-120 minutes at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Quantification:
-
Non-migrated cells are removed from the upper surface of the membrane.
-
The membrane is fixed and stained (e.g., with Diff-Quik), and migrated cells on the lower surface are counted under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified by adding a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.
-
-
Data Analysis: The number of migrated cells in the presence of different concentrations of PF-04634817 is compared to the vehicle control to determine the IC50 value.
Experimental Workflow for In Vitro Chemotaxis Assay
Ex Vivo Phospho-ERK (p-ERK) Assay
This assay was likely used to confirm target engagement and functional blockade of CCR2 signaling in a more physiologically relevant setting.
Objective: To assess the inhibition of CCL2-induced ERK phosphorylation in whole blood samples treated with PF-04634817.
Materials:
-
Blood Samples: Freshly drawn human whole blood.
-
Stimulant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Reagents: Fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., methanol), fluorescently labeled antibodies against CD14 (monocyte marker) and phospho-ERK1/2.
-
Apparatus: Flow cytometer.
Protocol:
-
Blood Treatment: Aliquots of whole blood are incubated with various concentrations of PF-04634817 or vehicle control for a specified time at 37°C.
-
Chemokine Stimulation: Samples are stimulated with a predetermined concentration of CCL2 for a short period (e.g., 2-5 minutes) at 37°C to induce ERK phosphorylation. A negative control sample is left unstimulated.
-
Fixation: The reaction is stopped by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization and Staining: Red blood cells are lysed, and the remaining leukocytes are permeabilized to allow intracellular staining. Cells are then stained with a fluorescently labeled antibody against a monocyte marker (e.g., anti-CD14) and an antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Monocytes are identified based on their CD14 expression and light scatter properties. The fluorescence intensity of the p-ERK antibody within the monocyte population is measured.
-
Data Analysis: The level of p-ERK in PF-04634817-treated, CCL2-stimulated samples is compared to that in vehicle-treated, CCL2-stimulated samples to determine the extent of signaling inhibition.
CCR5 Receptor Internalization Assay
This assay measures the ability of an antagonist to block agonist-induced internalization of the CCR5 receptor.
Objective: To determine if PF-04634817 can block RANTES-induced internalization of CCR5 on the cell surface.
Materials:
-
Cells: A cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).
-
Agonist: Recombinant human RANTES (CCL5).
-
Test Compound: this compound.
-
Antibody: A fluorescently labeled monoclonal antibody that recognizes an extracellular epitope of CCR5.
-
Apparatus: Flow cytometer.
Protocol:
-
Cell Plating: CCR5-expressing cells are plated in a 96-well plate and cultured to confluence.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of PF-04634817 or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: RANTES is added to the wells at a concentration known to induce robust receptor internalization and incubated for 30-60 minutes at 37°C. Control wells are left unstimulated.
-
Staining: The cells are washed with cold PBS to stop internalization and then stained with a fluorescently labeled anti-CCR5 antibody on ice to label the remaining surface receptors.
-
Flow Cytometry: The cells are harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity (MFI) of the CCR5 staining.
-
Data Analysis: A decrease in MFI in the RANTES-treated samples compared to unstimulated samples indicates receptor internalization. The ability of PF-04634817 to prevent this decrease in MFI is used to determine its inhibitory activity.
Conclusion
PF-04634817 is a well-characterized dual antagonist of CCR2 and CCR5. Its mechanism of action is centered on the blockade of chemokine-induced signaling, leading to the inhibition of inflammatory cell recruitment. While it demonstrated a clear biological effect in preclinical models and early clinical studies, the magnitude of its clinical efficacy in diabetic nephropathy was not sufficient to warrant further development for this indication. The detailed understanding of its mechanism of action, however, remains valuable for the broader field of chemokine receptor-targeted drug discovery and for the development of future anti-inflammatory therapeutics.
References
PF-04634817 Succinate: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04634817 is an orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptors CCR2 and CCR5. Developed by Pfizer, it was investigated primarily for the treatment of diabetic nephropathy and diabetic macular edema. The rationale for its development stemmed from the well-established role of the CCR2 and CCR5 signaling pathways in mediating inflammatory cell recruitment, a key pathological process in these conditions. Despite demonstrating a favorable safety profile in clinical trials, the development of PF-04634817 was ultimately discontinued (B1498344) due to modest efficacy in Phase II studies. This technical guide provides a comprehensive history of the discovery and development of PF-04634817 succinate, including its pharmacological profile, preclinical and clinical findings, and the underlying scientific rationale.
Discovery and Rationale
The discovery of PF-04634817 was rooted in the growing understanding of the role of chronic inflammation in the pathogenesis of diabetic complications.[1][2] The chemokines Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES or CCL5) are key mediators of inflammation, recruiting monocytes, macrophages, and T-cells to sites of tissue injury. These chemokines exert their effects through their respective receptors, CCR2 and CCR5. In diabetic nephropathy, upregulation of CCL2 and CCR2 in the kidneys is associated with macrophage infiltration, podocyte injury, and the progression of renal fibrosis.[3] Similarly, elevated levels of CCR2 and CCR5 ligands are found in the eyes of patients with diabetic macular edema, contributing to vascular leakage and inflammation.[1]
This understanding provided a strong rationale for the development of a dual CCR2/CCR5 antagonist. By simultaneously blocking both receptors, PF-04634817 was designed to inhibit the recruitment of key inflammatory cells, thereby mitigating tissue damage and preserving organ function in diabetic patients.
While the specific lead optimization process for PF-04634817 is not extensively detailed in publicly available literature, research on similar pyrimidine-based CCR2/CCR5 antagonists highlights a focus on achieving high potency, oral bioavailability, and a favorable safety profile, particularly concerning off-target effects.
Pharmacological Profile
PF-04634817 is a potent antagonist of both human CCR2 and CCR5. Preclinical studies have demonstrated its ability to inhibit the functional responses induced by their cognate ligands.
| Parameter | Value | Species | Assay |
| CCR2 IC50 | 20.8 nM | Rat | Radioligand Binding Assay |
| CCR5 IC50 | 470 nM | Rat | Radioligand Binding Assay |
This table summarizes the available quantitative data on the in vitro potency of PF-04634817.
Mechanism of Action and Signaling Pathway
PF-04634817 functions by competitively binding to the CCR2 and CCR5 receptors, preventing their interaction with their endogenous chemokine ligands (e.g., CCL2, CCL5). This blockade inhibits the downstream signaling cascades that lead to cellular chemotaxis, activation, and the release of pro-inflammatory mediators.
CCR2 and CCR5 Signaling Pathway
References
The Dual Antagonism of PF-04634817 Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04634817 succinate (B1194679) is a potent, orally bioavailable small molecule that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5).[1][2] These receptors are critically involved in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages into tissues.[3][4] By simultaneously blocking both CCR2 and CCR5, PF-04634817 offers a therapeutic strategy for a range of inflammatory and fibrotic diseases. This document provides a comprehensive overview of the dual antagonism of PF-04634817, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction to CCR2 and CCR5 in Inflammatory Signaling
CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that play pivotal roles in the recruitment of leukocytes to sites of inflammation.
-
CCR2 , and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are central to the mobilization of monocytes from the bone marrow and their subsequent migration into tissues where they differentiate into macrophages.[3][4]
-
CCR5 is the receptor for several inflammatory chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). It is expressed on a variety of immune cells, including T-cells, macrophages, and dendritic cells.[5]
The simultaneous blockade of both receptors is a rational approach for diseases where both pathways contribute to the underlying pathology, such as diabetic nephropathy and other chronic inflammatory conditions.[2][6]
Mechanism of Action of PF-04634817
PF-04634817 acts as a competitive antagonist at both CCR2 and CCR5. By binding to these receptors, it prevents the binding of their cognate chemokines, thereby inhibiting the downstream signaling cascades that lead to cell migration and activation. This dual antagonism effectively reduces the recruitment of inflammatory cells to target tissues, mitigating the inflammatory response and subsequent tissue damage.
Signaling Pathways
The binding of chemokines to CCR2 and CCR5 initiates a cascade of intracellular events. PF-04634817 blocks these initial activation steps.
Caption: Simplified CCR2 Signaling Pathway and Point of Inhibition by PF-04634817.
Caption: Simplified CCR5 Signaling Pathway and Point of Inhibition by PF-04634817.
Quantitative Data
The antagonistic activity of PF-04634817 has been quantified using various in vitro assays.
| Target | Species | Assay Type | Value (IC50) | Reference |
| CCR2 | Rat | Radioligand Binding | 20.8 nM | [1][7] |
| CCR5 | Rat | Radioligand Binding | 470 nM | [1][7] |
| CCR2 | Human | Not Specified | Comparable to rodent | [1][7] |
| CCR5 | Human | Not Specified | 10-20 fold less potent than on rodent CCR2 | [1][7] |
Experimental Protocols
The following are representative protocols for the characterization of CCR2/CCR5 antagonists like PF-04634817.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing human CCR2 or CCR5, or whole cells such as human monocytic cell lines (e.g., THP-1) are prepared.[8]
-
Assay Buffer: A suitable buffer, such as RPMI 1640 with 1% BSA, is used.[8]
-
Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCL2 for CCR2, or ¹²⁵I-CCL5 for CCR5) and varying concentrations of PF-04634817.
-
Controls:
-
Total binding: Receptor + radioligand in the absence of a competitor.
-
Non-specific binding: Receptor + radioligand + a high concentration of an unlabeled ligand.
-
-
Equilibration: The mixture is incubated to reach binding equilibrium (e.g., 2 hours at room temperature).[8]
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter plate. The filters are then washed with ice-cold wash buffer.[8]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of PF-04634817 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]
Chemotaxis Assay (Functional Antagonism)
This assay measures the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant.
Caption: Experimental Workflow for a Chemotaxis Assay.
Methodology:
-
Cell Preparation: A human monocytic cell line (e.g., THP-1) or freshly isolated peripheral blood mononuclear cells (PBMCs) are used. The cells are washed and resuspended in serum-free assay medium.[8]
-
Compound Incubation: The cells are pre-incubated with various concentrations of PF-04634817 for a defined period (e.g., 30 minutes at 37°C).[8]
-
Assay Setup: A chemotaxis chamber (e.g., a 24-well plate with 5 µm pore size Transwell inserts) is used. The lower chamber is filled with assay medium containing the chemoattractant (e.g., CCL2 for CCR2-mediated chemotaxis). The pre-incubated cells are added to the upper chamber (the insert).[8]
-
Migration: The plate is incubated for a period to allow for cell migration towards the chemoattractant gradient (e.g., 2-4 hours at 37°C in a CO₂ incubator).[8]
-
Quantification: The non-migrated cells in the upper chamber are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the migrated cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant) or by direct cell counting using flow cytometry.[8]
-
Data Analysis: The number of migrated cells in the presence of PF-04634817 is compared to the number of migrated cells in the absence of the antagonist (positive control). The percent inhibition is calculated, and the IC50 value is determined by non-linear regression.
Conclusion
PF-04634817 succinate is a dual antagonist of CCR2 and CCR5, key chemokine receptors in the inflammatory response. Its ability to inhibit the signaling of both receptors provides a robust mechanism for reducing the recruitment of inflammatory cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the field of drug discovery and development for inflammatory diseases. While the clinical development of PF-04634817 for diabetic nephropathy was discontinued (B1498344) due to modest efficacy, the compound remains a valuable tool for preclinical research into the roles of CCR2 and CCR5 in various pathologies.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Inflammatory Axis: A Technical Overview of PF-04634817 Succinate
Introduction
Inflammatory cell recruitment is a critical component in the pathogenesis of numerous diseases, including diabetic nephropathy and diabetic macular edema.[1][2] The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), along with the C-C chemokine receptor type 5 (CCR5) and its ligands (e.g., RANTES/CCL5), play pivotal roles in orchestrating the migration and infiltration of monocytes, macrophages, and T-cells to sites of inflammation.[2][3] PF-04634817 was developed as a small molecule antagonist targeting both CCR2 and CCR5, with the therapeutic goal of mitigating the inflammatory processes driving these conditions.
Pharmacological Profile
PF-04634817 is characterized as a potent dual antagonist of CCR2 and CCR5. The available in vitro data on its inhibitory activity are summarized below.
| Target | Species | IC50 (nM) |
| CCR2 | Human and Rodent | 20.8 |
| CCR5 | Rat | 470 |
| Data sourced from MedchemExpress and Probechem Biochemicals.[4][5] |
The compound exhibits comparable high potency against both human and rodent CCR2, while its potency against rat CCR5 is 10-20 fold lower.[5] This dual antagonism is intended to provide a broader anti-inflammatory effect than targeting either receptor alone.
Mechanism of Action: CCR2/CCR5 Signaling Pathway
CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding their respective chemokine ligands, initiate a cascade of downstream signaling events. This ultimately leads to cellular responses such as chemotaxis, adhesion, and proliferation of inflammatory cells. PF-04634817 acts as a competitive antagonist, binding to CCR2 and CCR5 and thereby preventing the binding of their endogenous ligands. This blockade inhibits the recruitment of monocytes and other inflammatory cells to tissues, thus attenuating the inflammatory response.
Figure 1: CCR2/CCR5 Signaling Pathway Inhibition by PF-04634817.
Clinical Studies
PF-04634817 has been evaluated in Phase 2 clinical trials for diabetic macular edema (DME) and diabetic nephropathy.
Diabetic Macular Edema
A randomized, double-masked, placebo-controlled study compared the efficacy and safety of oral PF-04634817 with intravitreal ranibizumab (B1194657) in adults with DME.[6][7]
| Parameter | PF-04634817 (200 mg QD) | Ranibizumab (0.3/0.5 mg monthly) |
| N | 99 | 100 |
| Baseline BCVA (letters) | 61.3 | 62.1 |
| Change in BCVA from Baseline at Week 12 (letters) | +4.9 | +7.5 |
| LS Mean Difference (80% CI) | -2.41 (-3.91, -0.91) | - |
| BCVA: Best-Corrected Visual Acuity; LS: Least Squares; CI: Confidence Interval. Data from Gale et al. (2018).[6] |
The study concluded that PF-04634817 was associated with a modest improvement in BCVA but did not meet the predefined non-inferiority criteria compared to ranibizumab.[6][7]
Diabetic Nephropathy
A Phase 2, randomized, double-blind, placebo-controlled study assessed the effect of PF-04634817 on albuminuria in adults with overt diabetic nephropathy who were receiving standard of care (ACE inhibitor or ARB therapy).[1][8]
| Parameter | PF-04634817 (150 or 200 mg QD) | Placebo |
| N | 170 | 56 |
| Baseline UACR (mg/g) | Geometric Mean: 838 | Geometric Mean: 888 |
| Placebo-Adjusted Reduction in UACR at Week 12 | 8.2% (Ratio: 0.918; 95% Credible Interval: 0.75-1.09) | - |
| UACR: Urinary Albumin-to-Creatinine Ratio. Data from Gale et al. (2018).[1] |
Treatment with PF-04634817 resulted in a modest reduction in albuminuria.[1][8] However, due to the limited clinical meaningfulness of this effect, the clinical development for this indication was discontinued.[8]
Experimental Protocols
Diabetic Macular Edema Clinical Trial (NCT01994291)
-
Study Design: A Phase 2, randomized, placebo-controlled, double-masked, multicenter, parallel-group study.[6][7]
-
Participants: Adults (≥18 years) with type 1 or 2 diabetes and DME, with best-corrected visual acuity (BCVA) between 20/32 and 20/320.[6]
-
Intervention: Subjects were randomized 1:1 to receive either once-daily oral PF-04634817 (200 mg) plus masked sham intravitreal therapy, or monthly intravitreal ranibizumab (0.3/0.5 mg) plus a once-daily oral placebo for 12 weeks.[6]
-
Primary Endpoint: Change from baseline in BCVA at week 12, with a non-inferiority margin of a less than three-letter loss in the PF-04634817 arm compared to the ranibizumab arm.[6]
Figure 2: Workflow of the Phase 2 Clinical Trial in Diabetic Macular Edema.
Diabetic Nephropathy Clinical Trial
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study.[1]
-
Participants: Adults with type 2 diabetes, baseline estimated glomerular filtration rates (eGFR) between 20 and 75 ml/min per 1.73 m², and a baseline urinary albumin-to-creatinine ratio (UACR) of ≥300 mg/g, who were on standard of care (ACEi or ARB).[1]
-
Intervention: Subjects were randomized 3:1 to receive oral PF-04634817 (150 mg or 200 mg once daily, depending on eGFR) or a matching placebo.[1]
-
Primary Endpoint: Change from baseline in UACR after 12 weeks of treatment.[1]
Conclusion
PF-04634817 succinate (B1194679) is a potent dual CCR2/CCR5 antagonist that has been investigated for its therapeutic potential in inflammatory conditions. While preclinical data demonstrated promising activity, Phase 2 clinical trials in diabetic macular edema and diabetic nephropathy showed only modest efficacy, leading to the discontinuation of its development for these indications. The information gathered on PF-04634817, however, contributes to the broader understanding of the role of the CCR2/CCR5 axis in human disease and provides valuable insights for the future development of chemokine receptor antagonists. Further research into patient populations and disease states where this dual antagonism may have a more pronounced effect could still be a viable path forward.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enrolling Studies - Austin Clinical Research [austinclinicalresearch.com]
Preclinical Pharmacology of PF-04634817 Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04634817 succinate (B1194679) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors are critically involved in the inflammatory cascade, mediating the recruitment of monocytes, macrophages, and T-cells to sites of inflammation. This technical guide provides a comprehensive overview of the preclinical pharmacology of PF-04634817, summarizing its in vitro and in vivo activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug development. While clinical development of PF-04634817 for diabetic nephropathy and diabetic macular edema was discontinued (B1498344) due to modest efficacy, the preclinical data highlight its significant potential as a modulator of the CCR2/CCR5 axis.
Introduction
The chemokine receptors CCR2 and CCR5, and their respective primary ligands, monocyte chemoattractant protein-1 (MCP-1/CCL2) and regulated on activation, normal T cell expressed and secreted (RANTES/CCL5), are key players in the pathogenesis of various inflammatory and fibrotic diseases. The recruitment of inflammatory cells mediated by these receptors contributes to tissue damage in conditions such as diabetic nephropathy and macular edema. PF-04634817 was developed as a dual antagonist of CCR2 and CCR5, with the therapeutic goal of inhibiting the inflammatory processes central to these diseases.
Mechanism of Action
PF-04634817 is a small molecule antagonist that binds to CCR2 and CCR5, preventing the binding of their cognate chemokines. This blockade inhibits the downstream signaling pathways that lead to leukocyte chemotaxis, activation, and infiltration into tissues, thereby reducing inflammation and subsequent tissue damage.
In Vitro Pharmacology
The in vitro activity of PF-04634817 has been characterized through various functional assays, demonstrating its potent and selective antagonism of CCR2 and CCR5.
Quantitative Data
| Parameter | Species | Receptor | Value | Reference(s) |
| IC50 | Human | CCR2 | 20.8 nM | [1] |
| Rat | CCR2 | 20.8 nM | [1][2] | |
| Rat | CCR5 | 470 nM | [1][2] | |
| Affinity | Human | CCR2 & CCR5 | Almost equal affinity | [3] |
Experimental Protocols
This assay evaluates the ability of PF-04634817 to inhibit the migration of cells towards a chemoattractant.
-
Cells: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pores).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of PF-04634817 or vehicle control.
-
The lower chamber of the apparatus is filled with medium containing a chemoattractant (e.g., MCP-1 for CCR2 or RANTES for CCR5).
-
The pre-treated cells are placed in the upper chamber.
-
The chamber is incubated for a period (e.g., 90 minutes to 3 hours) at 37°C to allow for cell migration.
-
Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., Calcein AM) and a plate reader.
-
The IC50 value is calculated by determining the concentration of PF-04634817 that inhibits cell migration by 50%.
-
This assay measures the inhibition of downstream signaling upon receptor activation.
-
Cells: A cell line engineered to express human CCR2 (e.g., HEK293 or CHO cells).
-
Procedure:
-
Cells are seeded in multi-well plates and serum-starved overnight.
-
Cells are pre-incubated with PF-04634817 at various concentrations.
-
Cells are then stimulated with a CCR2 agonist (e.g., MCP-1) for a short period (e.g., 5 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The level of phosphorylated ERK (p-ERK) in the cell lysate is quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
The IC50 is determined as the concentration of PF-04634817 that reduces the p-ERK signal by 50%.
-
This assay assesses the antagonist's ability to block ligand-induced receptor internalization.
-
Cells: A cell line expressing tagged CCR5 receptors (e.g., CHO-CCR5).
-
Procedure:
-
Cells are pre-treated with PF-04634817 or a vehicle.
-
A CCR5 agonist (e.g., RANTES) is added to induce receptor internalization.
-
After incubation, the cells are fixed.
-
The amount of CCR5 remaining on the cell surface is quantified, typically by flow cytometry using a fluorescently labeled antibody that recognizes an extracellular epitope of the receptor.
-
The ability of PF-04634817 to prevent the reduction in cell surface CCR5 is measured to determine its antagonistic activity.
-
In Vivo Pharmacology
The in vivo efficacy of PF-04634817 was primarily evaluated in a mouse model of diabetic nephropathy.
Diabetic Nephropathy Mouse Model
Experimental Protocol
-
Animal Model: Endothelial nitric oxide synthase (Nos3)-deficient mice, which are prone to developing features of diabetic nephropathy.
-
Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (STZ).
-
Treatment: Following the onset of diabetes, mice are administered PF-04634817 succinate orally, typically mixed in the chow at a dose of 30 mg/kg/day.[2]
-
Efficacy Parameters: Key endpoints for assessing the efficacy of the treatment include:
-
Albuminuria: Measured as the urinary albumin-to-creatinine ratio (ACR).
-
Glomerulosclerosis: Assessed by histological examination of kidney tissue.
-
Renal Inflammation: Quantified by immunohistochemical staining for macrophage markers (e.g., CD68).
-
Summary of In Vivo Efficacy
In preclinical studies, PF-04634817 demonstrated beneficial effects in the mouse model of diabetic nephropathy. Treatment with PF-04634817 led to a reduction in albuminuria, amelioration of glomerulosclerosis, and a decrease in macrophage infiltration into the kidneys. These findings supported the rationale for its clinical development in diabetic kidney disease.
Preclinical Pharmacokinetics and Safety
Pharmacokinetics (ADME)
While detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for PF-04634817 are not extensively published, its development as an orally administered drug indicates that it possesses favorable pharmacokinetic properties.[2] Typical preclinical pharmacokinetic studies would have included:
-
Absorption: Evaluation of oral bioavailability in animal models (e.g., rat, dog).
-
Distribution: Assessment of tissue distribution to understand its penetration into target organs like the kidney.
-
Metabolism: Identification of major metabolic pathways and metabolites in liver microsomes and in vivo.
-
Excretion: Determination of the primary routes of elimination (e.g., renal, fecal).
Pharmacokinetic analyses from clinical studies confirmed that plasma concentrations of PF-04634817 were predictable.[3]
Safety Pharmacology
PF-04634817 was reported to be safe and well-tolerated in preclinical studies and early clinical trials.[2][3] Standard preclinical safety pharmacology studies would have been conducted to assess the potential for adverse effects on major physiological systems, including:
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and cardiac electrophysiology (including hERG channel assays).
-
Central Nervous System: Assessment of behavioral and neurological effects in animal models.
-
Respiratory System: Measurement of effects on respiratory rate and function.
In a phase 2 study in adults with diabetic nephropathy, once-daily treatment with PF-04634817 was generally well tolerated with no clinically meaningful treatment-related laboratory anomalies or vital signs data.[3]
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5 with a well-defined preclinical pharmacological profile. Its ability to inhibit key inflammatory pathways was demonstrated in both in vitro functional assays and in vivo models of disease. Although its clinical development was halted due to modest efficacy in late-stage disease, the preclinical data for PF-04634817 provide a strong rationale for the continued exploration of CCR2/CCR5 antagonism as a therapeutic strategy for inflammatory and fibrotic diseases. This technical guide serves as a comprehensive resource for researchers interested in the preclinical science of this compound and the broader field of chemokine receptor modulation.
References
Technical Guide: PF-04634817 Succinate Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for PF-04634817 succinate, a dual antagonist of C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). The information compiled herein summarizes key quantitative data and detailed experimental methodologies based on available preclinical and clinical research.
Core Compound Profile
PF-04634817 is an orally active small molecule designed to inhibit the signaling pathways of two key chemokine receptors, CCR2 and CCR5, which are implicated in the recruitment of inflammatory cells.[1][2][3] Its therapeutic potential has been investigated in inflammatory conditions such as diabetic nephropathy and diabetic macular edema.[1][2][3] The clinical development for diabetic nephropathy was discontinued (B1498344) due to modest efficacy.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for PF-04634817, providing insights into its potency and in vivo target engagement.
Table 1: In Vitro Potency of PF-04634817
| Target | Species | Assay Type | Value (IC₅₀) | Reference |
| CCR2 | Rat | Competitive Binding | 20.8 nM | [4] |
| CCR5 | Rat | Competitive Binding | 470 nM | [4] |
| CCR2/CCR5 | Human | Not Specified | "Almost equal affinity" | [1] |
Table 2: In Vivo Target Engagement and Pharmacodynamics
| Parameter | Species | Model/Population | Dose | Result | Reference |
| CCR2 Target Coverage | Human | Diabetic Nephropathy | 150/200 mg QD | >99% (Simulated Mean Coverage) | [1] |
| CCR5 Target Coverage | Human | Diabetic Nephropathy | 150/200 mg QD | >97% (Simulated Mean Coverage) | [1] |
| Circulating Monocytes | Human | Diabetic Nephropathy | 150/200 mg QD | Sustained reduction | [1] |
| Serum MCP-1 (CCL2) | Human | Diabetic Nephropathy | 150/200 mg QD | Sustained elevation (indicative of receptor blockade) | [1] |
| Renal Protection | Mouse | Diabetic Nos3-/- Mice | 30 mg/kg/day | Inhibition of kidney inflammation, glomerulosclerosis, and albuminuria |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the relevant biological pathways and experimental procedures for assessing target engagement.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the target engagement of PF-04634817. These protocols are synthesized from standard industry practices and specific assay types mentioned in the compound's literature.[1]
Radioligand Competitive Binding Assay (for IC₅₀ Determination)
Objective: To determine the concentration of PF-04634817 that inhibits 50% of a radiolabeled ligand from binding to its target receptor (CCR2 or CCR5).
Materials:
-
Cell Lines: HEK293 or CHO cells stably transfected to express human CCR2 or CCR5.
-
Radioligand: ¹²⁵I-labeled CCL2 for CCR2 assays; ¹²⁵I-labeled CCL5 (RANTES) or ¹²⁵I-labeled MIP-1β for CCR5 assays.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, scintillation counter.
Protocol:
-
Cell Preparation: Harvest cells expressing the target receptor and resuspend in assay buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of PF-04634817 in assay buffer, typically ranging from 10 µM to 0.1 nM in 10-fold or 3-fold steps.
-
Assay Setup: To each well of the 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 10 µM of a known non-radioactive CCR2/CCR5 antagonist (for non-specific binding).
-
25 µL of the appropriate PF-04634817 dilution.
-
25 µL of radioligand at a final concentration approximately equal to its K_d (e.g., 50-100 pM).
-
25 µL of the cell suspension.
-
-
Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation.
-
Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add liquid scintillant to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of PF-04634817. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Ex Vivo Phospho-ERK (p-ERK) Assay (for CCR2 Functional Antagonism)
Objective: To measure the ability of PF-04634817 to inhibit CCL2-induced phosphorylation of ERK, a downstream signaling event of CCR2 activation.
Materials:
-
Samples: Freshly drawn whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) from subjects dosed with PF-04634817.
-
Stimulant: Recombinant human CCL2 (MCP-1).
-
Reagents: RBC lysis buffer, fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., ice-cold methanol), fluorescently-labeled antibodies (e.g., anti-CD14 for monocytes, anti-p-ERK).
-
Apparatus: Flow cytometer.
Protocol:
-
Sample Collection: Collect whole blood into heparinized tubes.
-
Ex Vivo Stimulation: Aliquot blood samples and stimulate with a pre-determined optimal concentration of CCL2 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Lysis and Permeabilization: Lyse red blood cells using an RBC lysis buffer. Following lysis, permeabilize the remaining white blood cells by adding ice-cold methanol (B129727) and incubating on ice.
-
Staining: Wash the permeabilized cells and stain with a cocktail of fluorescently-labeled antibodies, including an antibody specific for monocytes (e.g., anti-CD14) and an antibody for phosphorylated ERK (p-ERK).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the monocyte population (CD14-positive cells) and measure the median fluorescence intensity (MFI) of the p-ERK signal.
-
Data Analysis: The inhibition of CCL2-induced p-ERK signal in samples from dosed subjects, compared to pre-dose samples, indicates the degree of functional CCR2 target engagement.
Ex Vivo Receptor Internalization Assay (for CCR5 Functional Antagonism)
Objective: To assess the ability of PF-04634817 to block ligand-induced internalization of the CCR5 receptor on the surface of target cells.
Materials:
-
Samples: Freshly drawn whole blood or isolated PBMCs from dosed subjects.
-
Stimulant: Recombinant human CCL5 (RANTES).
-
Reagents: Fluorescently-labeled antibodies against a surface epitope of CCR5 and a cell-specific marker (e.g., CD4 for T-cells).
-
Apparatus: Flow cytometer.
Protocol:
-
Sample Collection: Collect whole blood into heparinized tubes.
-
Ex Vivo Stimulation: Aliquot blood samples and incubate with a saturating concentration of CCL5 for 30-60 minutes at 37°C to induce receptor internalization. Include an unstimulated control.
-
Staining: Following stimulation, place samples on ice to stop internalization. Stain the cells with a cocktail of fluorescently-labeled antibodies against CCR5 and a T-cell marker (e.g., CD3/CD4). The staining is performed at 4°C to prevent further receptor trafficking.
-
Lysis: Lyse red blood cells using a gentle RBC lysis buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD4-positive T-cell population and measure the MFI of the surface CCR5 signal.
-
Data Analysis: Ligand-induced internalization results in a decrease in surface CCR5 MFI. The degree to which PF-04634817 prevents this decrease in dosed subjects, compared to pre-dose samples, reflects the level of CCR5 target engagement.
References
- 1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Effects of CCR2/CCR5 Inhibition by PF-04634817: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04634817 is a small molecule, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors, and their respective primary ligands (CCL2/MCP-1 for CCR2, and CCL5/RANTES for CCR5), are integral components of the inflammatory cascade, mediating the recruitment and infiltration of monocytes, macrophages, and T-cells to sites of inflammation.[1] Given their role in various inflammatory and fibrotic diseases, simultaneous inhibition of both CCR2 and CCR5 presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the in vivo effects of PF-04634817, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: CCR2/CCR5 Signaling
CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, activation, and proliferation of immune cells. The inhibition of these receptors by PF-04634817 is intended to disrupt these processes, thereby reducing the inflammatory response in disease states.
Signaling Pathway of CCR2 and CCR5
Caption: Simplified signaling cascade of CCR2 and CCR5 leading to inflammatory responses.
Preclinical In Vivo Studies
A key preclinical study investigated the efficacy of PF-04634817 in a mouse model of progressive diabetic nephropathy.[2]
Experimental Protocol: Diabetic Nephropathy in Nos3-deficient Mice
Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice on a C57BL/6 background were used. These mice develop hypertension, a key feature of human diabetic nephropathy.[3][4]
Induction of Diabetes: Diabetes was induced by five daily low-dose injections of streptozotocin (B1681764) (STZ).
Treatment Groups:
-
Early Intervention: Diabetic mice received chow containing PF-04634817 (30 mg/kg/day) starting two weeks after STZ injection and continuing for 13 weeks.
-
Late Intervention: Diabetic mice received PF-04634817 in their chow starting eight weeks after STZ injection and continuing for seven weeks.
-
Control Groups: Included non-diabetic and untreated diabetic Nos3-deficient mice.
Key Parameters Measured:
-
Albuminuria: Assessed by the urine albumin-to-creatinine ratio (ACR).
-
Renal Function: Measured by plasma cystatin-C levels.
-
Renal Histology: Glomerulosclerosis was evaluated by quantitative image analysis of collagen type IV immunostaining. Podocyte loss was also assessed.
-
Inflammation Markers: Kidney mRNA levels of proinflammatory and profibrotic markers were measured by PCR.
Preclinical Workflow
Caption: Experimental workflow for the preclinical evaluation of PF-04634817.
Preclinical Efficacy Data
| Parameter | Untreated Diabetic Control | Early Intervention with PF-04634817 | Key Finding |
| Urine Albumin-to-Creatinine Ratio (ACR) | 6- to 10-fold increase post-STZ | Significant reduction from peak levels | PF-04634817 reduced albuminuria.[5] |
| Plasma Cystatin-C | Significantly increased | Rise was substantially reduced | Improved renal function with treatment.[3] |
| Podocyte Loss | Significant loss observed | Significant protection against loss | PF-04634817 preserved podocytes.[3] |
| Glomerulosclerosis (Collagen IV) | Increased deposition | Reduced collagen deposition | Attenuation of renal fibrosis.[3] |
Clinical In Vivo Studies
PF-04634817 has been evaluated in Phase I and Phase II clinical trials for diabetic nephropathy and diabetic macular edema. While detailed pharmacokinetic data from Phase I studies in healthy volunteers (NCT0109887, NCT01140672, NCT01247883, NCT01791855) are not fully published, the Phase II studies provide valuable efficacy and safety information.[1]
Phase II Study in Diabetic Nephropathy
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
Patient Population: 226 adult subjects with type 2 diabetes and overt nephropathy (urinary albumin-to-creatinine ratio [UACR] ≥300 mg/g) on standard of care (ACE inhibitor or ARB therapy).[6]
Dosing:
-
PF-04634817: 150 mg or 200 mg orally, once daily.
-
Matching placebo.
Primary Endpoint: Change from baseline in UACR at week 12.
| Parameter | Placebo | PF-04634817 | Outcome |
| Placebo-Adjusted Reduction in UACR at Week 12 | - | 8.2% (ratio 0.918; 95% credible interval: 0.75–1.09) | Modest, but not statistically significant, reduction in albuminuria.[6] |
| Proportion of Subjects with ≥50% UACR Reduction | 6.8% (3 of 44) | 10.2% (13 of 128) | Numerically higher response rate with PF-04634817.[1] |
| Serum MCP-1 | No significant change | Marked and sustained increase | Evidence of CCR2 target engagement.[1] |
| Absolute Monocytes | No significant change | Sustained reduction | Pharmacodynamic evidence of CCR2 inhibition.[1] |
Despite the evidence of target engagement, the modest efficacy led to the discontinuation of clinical development for this indication.[6]
Phase II Study in Diabetic Macular Edema
A separate Phase II study evaluated PF-04634817 in patients with diabetic macular edema. The study did not meet its primary endpoint of non-inferiority to ranibizumab (B1194657) in improving best-corrected visual acuity.
Pharmacodynamic Assessment Methodologies
The in vivo effects of PF-04634817 were confirmed through various pharmacodynamic assays.
Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2 Inhibition
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule in the CCR2 pathway. Inhibition of CCL2-induced ERK phosphorylation in patient-derived cells demonstrates target engagement.[1]
Generalized Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples collected from subjects.
-
Antagonist Pre-incubation: Pre-incubate the isolated PBMCs with PF-04634817 at various concentrations.
-
Agonist Stimulation: Stimulate the cells with a known concentration of CCL2 (e.g., the EC80 concentration) to induce CCR2 signaling.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
p-ERK Detection: Quantify the levels of phosphorylated ERK in the cell lysates using a sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]
-
Data Analysis: Determine the inhibitory concentration (IC50) of PF-04634817 by plotting the reduction in p-ERK signal against the drug concentration.
CCR5 Receptor Internalization Assay
This assay assesses the ability of PF-04634817 to block the ligand-induced internalization of the CCR5 receptor from the cell surface.
Generalized Protocol:
-
Cell Culture: Use a cell line expressing CCR5 (e.g., CHO or THP-1 cells).[9]
-
Antagonist Treatment: Treat the cells with PF-04634817.
-
Ligand Challenge: Add a CCR5 ligand (e.g., CCL5/RANTES) to induce receptor internalization.[10]
-
Cell Surface Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to an extracellular epitope of CCR5.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the number of CCR5 receptors remaining on the cell surface. A higher fluorescence intensity in the presence of PF-04634817 indicates inhibition of internalization.[11]
Summary and Conclusion
PF-04634817, a dual CCR2/CCR5 antagonist, has demonstrated clear in vivo target engagement in both preclinical models and human clinical trials. Pharmacodynamic markers, such as increased serum MCP-1 and reduced circulating monocytes, confirm the biological activity of the compound. In a mouse model of diabetic nephropathy, PF-04634817 showed protective effects on renal function and structure. However, in Phase II clinical trials for diabetic nephropathy and diabetic macular edema, the observed efficacy was modest and did not meet the predefined endpoints for continued development in these indications. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the in vivo effects of CCR2/CCR5 inhibition.
References
- 1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A modest decrease in endothelial NOS in mice comparable to that associated with human NOS3 variants exacerbates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 9. Mechanisms of internalization and recycling of the chemokine receptor, CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 11. researchgate.net [researchgate.net]
Unraveling Monocyte Trafficking: A Technical Guide to PF-04634817 Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte trafficking to sites of inflammation is a critical process in a multitude of diseases, including atherosclerosis, diabetic nephropathy, and autoimmune disorders. The C-C chemokine receptor 2 (CCR2) and its ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating this migration. PF-04634817 succinate (B1194679), a potent and orally active dual antagonist of CCR2 and C-C chemokine receptor 5 (CCR5), has emerged as a valuable pharmacological tool for dissecting the complexities of monocyte trafficking. This technical guide provides an in-depth overview of PF-04634817 succinate, its mechanism of action, and detailed experimental protocols for its application in studying monocyte trafficking. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in the field.
Introduction to this compound
PF-04634817 is a small molecule antagonist that exhibits high affinity for both human and rodent CCR2.[1] It also displays activity against CCR5, albeit with a lower potency in rodents.[1] The primary mechanism of action of PF-04634817 involves the inhibition of the CCL2-CCR2 signaling axis, which is a key driver of the mobilization of inflammatory monocytes from the bone marrow and their subsequent recruitment to inflamed tissues.[2][3][4][5][6][7] By blocking this pathway, PF-04634817 effectively reduces the infiltration of monocytes and macrophages into sites of inflammation. While clinical development for diabetic nephropathy and macular edema was discontinued (B1498344) due to modest efficacy, PF-04634817 remains a critical research tool.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of PF-04634817
| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |
| CCR2 | Rat | Not Specified | 20.8 | [1] |
| CCR5 | Rat | Not Specified | 470 | [1] |
Table 2: Clinical Trial Data for PF-04634817 in Diabetic Nephropathy
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Urinary Albumin-to-Creatinine Ratio (UACR) | PF-04634817 | 150 mg or 200 mg once daily | 12 weeks | 8.2% placebo-adjusted reduction | [9] |
| Absolute Monocyte Count | PF-04634817 | 150 mg or 200 mg once daily | 12 weeks | Statistically significant, sustained decrease | [8] |
Signaling Pathways
The primary signaling pathway inhibited by PF-04634817 is the CCL2-CCR2 axis. The binding of CCL2 to its G protein-coupled receptor, CCR2, on the surface of monocytes initiates a cascade of intracellular signaling events.
Caption: The CCL2-CCR2 signaling pathway in monocytes.
This activation leads to downstream signaling through various pathways, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in cytoskeletal rearrangement, enhanced cell adhesion, and directed cell migration (chemotaxis).[2][4][5][6][7][10] PF-04634817 acts as a competitive antagonist, binding to CCR2 and preventing its activation by CCL2, thereby inhibiting these downstream effects.
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of PF-04634817 on CCL2-induced monocyte migration.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes (PBMCs)
-
This compound
-
Recombinant human CCL2 (MCP-1)
-
Assay medium: RPMI 1640 supplemented with 0.5% BSA
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Labeling: Incubate cells with Calcein-AM (or other suitable fluorescent dye) according to the manufacturer's instructions. Wash and resuspend in assay medium.
-
Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing a predetermined optimal concentration of CCL2 to the lower chambers of the 24-well plate.
-
Add assay medium without CCL2 to control wells (for measuring basal migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of PF-04634817.
-
Caption: Workflow for the in vitro monocyte chemotaxis assay.
In Vivo Monocyte Trafficking Model (Atherosclerosis)
This protocol describes a method to study the effect of PF-04634817 on monocyte recruitment to atherosclerotic plaques in a mouse model.
Materials:
-
Atherosclerosis-prone mice (e.g., ApoE-/-) on a high-fat diet
-
This compound formulated for oral administration
-
Method for labeling monocytes (e.g., fluorescent dye, radiolabeling)
-
Flow cytometer
-
Imaging modality (e.g., intravital microscopy, PET/SPECT)
Procedure:
-
Animal Model: Induce atherosclerosis in ApoE-/- mice by feeding a high-fat diet for a specified period.
-
Treatment: Administer this compound or vehicle control to the mice daily via oral gavage for the desired treatment duration.
-
Monocyte Labeling and Adoptive Transfer (Optional):
-
Isolate monocytes from donor mice.
-
Label the monocytes with a fluorescent dye (e.g., CFSE) or a radiotracer (e.g., 111In-oxine).
-
Inject the labeled monocytes intravenously into the recipient mice.
-
-
In Vivo Imaging:
-
At specified time points after monocyte transfer, perform in vivo imaging to visualize the accumulation of labeled monocytes in the atherosclerotic plaques.
-
-
Ex Vivo Analysis:
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Excise the aortas and other relevant tissues.
-
Prepare single-cell suspensions from the tissues for flow cytometry analysis of monocyte/macrophage populations.
-
Alternatively, perform immunohistochemistry on tissue sections to quantify immune cell infiltration.
-
Caption: Workflow for an in vivo monocyte trafficking study.
Flow Cytometry Analysis of Monocyte Subsets
This protocol provides a general framework for identifying and quantifying circulating monocyte subsets in blood samples from animals treated with PF-04634817.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against monocyte surface markers (e.g., CD45, CD11b, Ly6C, CCR2 for mice; CD14, CD16, CCR2 for humans)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect whole blood from treated and control animals.
-
Perform red blood cell lysis.
-
Wash the remaining leukocytes with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the antibody cocktail and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis (Gating Strategy):
-
Gate on single cells.
-
Gate on leukocyte populations based on forward and side scatter and/or CD45 expression.
-
Gate on monocytes (e.g., CD11b+ for mice).
-
Further delineate monocyte subsets based on the expression of specific markers (e.g., Ly6C for inflammatory vs. patrolling monocytes in mice; CD14 and CD16 for classical, intermediate, and non-classical monocytes in humans).
-
Quantify the percentage and absolute number of each monocyte subset.
-
Assess the expression of CCR2 on each subset.
-
Caption: A representative gating strategy for mouse monocyte subsets.
Conclusion
This compound is an indispensable tool for investigating the role of the CCL2-CCR2 and CCL5-CCR5 axes in monocyte trafficking. Its ability to potently and selectively block these pathways allows for the precise dissection of their contributions to various inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize PF-04634817 in their studies, from in vitro characterization of its effects on chemotaxis to in vivo assessment of its impact on monocyte recruitment in disease models. A thorough understanding of the underlying signaling pathways and the application of appropriate experimental designs will continue to advance our knowledge of monocyte biology and facilitate the development of novel therapeutic strategies targeting inflammatory cell trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Central Role of CCR2 and CCR5 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical roles of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) in the pathogenesis of various inflammatory diseases. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.
Introduction: CCR2 and CCR5 as Key Mediators of Inflammation
The chemokine receptors CCR2 and CCR5, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1) and C-C motif chemokine ligand 5 (CCL5, also known as RANTES), are integral players in the orchestration of inflammatory responses.[1][2] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and dendritic cells.[3][4][5] Their primary function is to direct the migration of these cells to sites of inflammation, a process known as chemotaxis.[3][6]
The CCL2/CCR2 and CCL5/CCR5 signaling axes are implicated in a wide array of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, atherosclerosis, and diabetic nephropathy.[2][4][7] Consequently, they represent highly attractive targets for therapeutic intervention. This guide will delve into the specifics of their involvement in preclinical disease models, providing the foundational knowledge necessary for advancing research and development in this area.
Signaling Pathways of CCR2 and CCR5
Upon binding of their respective chemokine ligands, CCR2 and CCR5 initiate a cascade of intracellular signaling events. This process is crucial for mediating the chemotactic and pro-inflammatory functions of these receptors.
CCR2 Signaling Pathway
Activation of CCR2 by CCL2 triggers the dissociation of the coupled heterotrimeric G-protein into its Gα and Gβγ subunits.[8] This initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the p38/Mitogen-Activated Protein Kinase (MAPK) pathway.[8] These pathways collectively regulate transcription factors and genes involved in crucial cellular processes such as survival, proliferation, cytokine production, and migration.[8]
CCR5 Signaling Pathway
Similarly, the interaction of CCR5 with its ligands, such as CCL5, activates G-protein-mediated signaling.[3][9] This leads to the activation of multiple downstream effectors, including PI3K, Protein Kinase C (PKC), and MAPKs like ERK1/2 and JNK.[10] These pathways are instrumental in regulating leukocyte chemotaxis, activation, and the production of pro-inflammatory cytokines.[3][9]
Quantitative Data from Inflammatory Disease Models
The following tables summarize key quantitative findings from preclinical studies investigating the roles of CCR2 and CCR5 in various inflammatory disease models.
CCR2 in Inflammatory Disease Models
| Disease Model | Species | Intervention | Key Quantitative Finding | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | CCR2 knockout | Delayed onset and reduced clinical severity of EAE compared to wild-type mice.[4] | |
| EAE | Mouse | CCR2 knockout | Fewer infiltrating T cells and F4/80+ macrophages in the CNS.[4] | |
| Thioglycollate-induced Peritonitis | Mouse | CCR2 knockout | 50% reduction in monocyte recruitment to the peritoneum after 72 hours.[11] | |
| Diabetic Nephropathy | Mouse (db/db) | CCR2 antagonist | Significant reduction in albuminuria and glomerular macrophage accumulation. | |
| Myocardial Infarction | Mouse | CCR2 knockout | Reduced number of CCR2+ macrophages in the heart.[12] | |
| Francisella tularensis infection | Mouse | CCR2 knockout | Fewer CD11b+Ly6C+ inflammatory monocytes in the spleen.[5] | |
| Air-pouch model of inflammation | Mouse | CCR2 knockout | Abrogated oxidized phospholipid-induced macrophage accumulation.[13] |
CCR5 in Inflammatory Disease Models
| Disease Model | Species | Intervention | Key Quantitative Finding | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | CCR5 antagonist | Strikingly affected the development of arthritis, reducing both incidence and severity.[14] | |
| CIA | Rhesus Monkey | CCR5 antagonist (SCH-X) | Only 2 of 5 treated animals showed prominent soft-tissue swelling compared to all 5 controls.[15] | |
| EAE | Mouse (C57BL/6) | CCR5 knockout | Lower clinical scores and attenuated neuropathology compared to wild-type mice.[9] | |
| EAE | Mouse (C57BL/6) | CCR5 knockout | Decreased levels of IL-1β, TNF-α, IFN-γ, and MCP-1 in the spinal cord.[9] | |
| Severe Aplastic Anemia | Mouse | CCR5 antagonism | Improved survival, correlating with increased platelets.[16] | |
| HIV-associated brain injury model | Mouse | CCR5 knockout | Prevents microglial activation and neuronal damage.[17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the roles of CCR2 and CCR5 in inflammation.
In Vivo Inflammatory Disease Models
EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[18]
-
Objective: To induce an autoimmune response against the central nervous system (CNS) myelin.
-
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
8-12 week old female C57BL/6 mice
-
-
Procedure:
-
Prepare an emulsion of MOG35-55 in CFA.
-
On day 0, immunize mice subcutaneously with 100-200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank.
-
On day 0 and day 2, administer 200-300 ng of PTX intraperitoneally in PBS.
-
Monitor mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.
-
Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Workflow Diagram:
CIA is a widely used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[19]
-
Objective: To induce an autoimmune arthritis by immunization with type II collagen.
-
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old male DBA/1 mice
-
-
Procedure:
-
Prepare an emulsion of type II collagen in CFA.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
On day 21, administer a booster immunization of type II collagen emulsified in IFA intradermally at a different site.
-
Begin monitoring for signs of arthritis around day 24-28.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and redness of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
-
Workflow Diagram:
This model is used to study acute inflammation and the recruitment of leukocytes, particularly neutrophils and macrophages, to the peritoneal cavity.[20]
-
Objective: To induce a sterile inflammatory response in the peritoneum.
-
Materials:
-
3% Thioglycollate broth
-
Sterile PBS
-
Mice (e.g., C57BL/6)
-
-
Procedure:
-
Inject 1-3 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.
-
At desired time points (e.g., 4, 24, 72 hours) post-injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect the peritoneal cells by centrifugation.
-
Analyze the recruited cell populations by flow cytometry or microscopy.
-
In Vitro Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a classic method to quantify the chemotactic response of cells to a chemical gradient.[3][21]
-
Objective: To measure the migration of cells towards a chemoattractant.
-
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane)
-
Chemoattractant (e.g., CCL2, CCL5)
-
Cell suspension (e.g., monocytes, T cells)
-
Culture medium
-
Staining solution (e.g., Diff-Quik, Crystal Violet)
-
-
Procedure:
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add culture medium containing the chemoattractant to the lower chamber (the well).
-
Add the cell suspension in culture medium to the upper chamber (the insert).
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 2-4 hours).
-
After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 4. [PDF] Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model | Semantic Scholar [semanticscholar.org]
- 5. Deficiency in CCR2 increases susceptibility of mice to infection with an intracellular pathogen, Francisella tularensis LVS, but does not impair development of protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CCR5 knockout suppresses experimental autoimmune encephalomyelitis in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Does C-C Motif Chemokine Ligand 2 (CCL2) Link Obesity to a Pro-Inflammatory State? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Induction of CCR2-Dependent Macrophage Accumulation by Oxidized Phospholipids in the Air-Pouch Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A non-peptide CCR5 antagonist inhibits collagen-induced arthritis by modulating T cell migration without affecting anti-collagen T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the development of collagen-induced arthritis in rhesus monkeys by a small molecular weight antagonist of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR5 maintains macrophages in the bone marrow and drives hematopoietic failure in a mouse model of severe aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Early Peritoneal CC Chemokine Production Correlates with Divergent Inflammatory Phenotypes and Susceptibility to Experimental Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Investigating Neuroinflammation with PF-04634817 Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The chemokine receptors CCR2 and CCR5 play a pivotal role in mediating the inflammatory cascade within the central nervous system (CNS). PF-04634817 succinate (B1194679), a potent, orally bioavailable dual antagonist of CCR2 and CCR5, presents a valuable pharmacological tool for the investigation of neuroinflammatory processes. This technical guide provides a comprehensive overview of PF-04634817 succinate, its mechanism of action, and detailed methodologies for its application in neuroinflammation research. While clinical development of PF-04634817 has focused on diabetic nephropathy and macular edema, its potent antagonism of the CCR2/CCR5 axis provides a strong rationale for its use in preclinical models of neurological disease.
Introduction to this compound
This compound is a small molecule antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors are key mediators in the trafficking of monocytes, macrophages, and T-cells to sites of inflammation.[3] In the CNS, CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are centrally involved in the recruitment of peripheral immune cells and the activation of resident microglia.[4][5] Similarly, CCR5 and its ligands, such as CCL5 (RANTES), are implicated in microglial activation and the inflammatory response in various neurological conditions.[6] By simultaneously blocking both CCR2 and CCR5, PF-04634817 offers a robust approach to dampening the neuroinflammatory response.
Mechanism of Action: Targeting the CCR2 and CCR5 Signaling Pathways
PF-04634817 is a potent dual antagonist of CCR2 and CCR5.[1][2] In the context of neuroinflammation, these receptors are expressed on various cell types within the central nervous system, including microglia, astrocytes, and infiltrating immune cells.[1][7] The binding of their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5) triggers a cascade of intracellular signaling events that promote cell migration, activation, and the release of pro-inflammatory mediators.[5][6]
The signaling pathways initiated by CCR2 and CCR5 activation in neuroinflammatory conditions are complex and can involve multiple downstream effectors. In microglia, CCR2 signaling is coupled to G-proteins, leading to the activation of pathways such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is crucial for cellular activation and inflammatory responses.[6] CCR5 activation in microglia has been shown to couple to increases in intracellular calcium, which influences chemotaxis and the secretion of inflammatory molecules.[8]
Below are diagrams illustrating the proposed signaling pathways targeted by PF-04634817.
Quantitative Data
This compound has demonstrated potent antagonism of both CCR2 and CCR5. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of PF-04634817
| Target | Species | Assay Type | IC50 (nM) | Reference |
| CCR2 | Human | Not Specified | 20.8 | [9] |
| CCR2 | Rodent (rat) | Not Specified | 20.8 | [1][2] |
| CCR5 | Rodent (rat) | Not Specified | 470 | [1][2] |
Table 2: Preclinical and Clinical Dosing
| Study Type | Model/Population | Dose | Route of Administration | Frequency | Reference |
| Preclinical | Diabetic Nos3-/- Mice | 30 mg/kg | In Chow | Once Daily | [10] |
| Clinical (Phase 2) | Adults with Diabetic Nephropathy | 150 mg or 200 mg | Oral | Once Daily | [11] |
| Clinical (Phase 2) | Adults with Diabetic Macular Edema | 200 mg | Oral | Once Daily | [8] |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in neuroinflammation research. These are based on established methodologies for assessing CCR2/CCR5 function and can be adapted for specific experimental needs.
In Vitro Microglial Chemotaxis Assay
This assay assesses the ability of PF-04634817 to inhibit the migration of microglia towards a chemoattractant, such as CCL2.
-
Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured under standard conditions.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used.
-
The lower chamber is filled with media containing a chemoattractant (e.g., recombinant CCL2).
-
Microglia are pre-incubated with various concentrations of this compound or vehicle control.
-
The pre-treated microglia are then seeded into the upper chamber.
-
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Quantification: Migrated cells on the underside of the membrane are fixed, stained (e.g., with DAPI), and counted using microscopy. The inhibitory effect of PF-04634817 is determined by comparing the number of migrated cells in the treated groups to the vehicle control.
In Vivo Animal Model of Neuroinflammation
This protocol describes a general workflow for evaluating the efficacy of PF-04634817 in an animal model of neuroinflammation, such as traumatic brain injury (TBI) or lipopolysaccharide (LPS)-induced inflammation.
-
Animal Model: Induce neuroinflammation in rodents (e.g., mice or rats) using a validated model (e.g., controlled cortical impact for TBI, or systemic LPS injection).
-
Drug Administration:
-
This compound can be administered orally. Based on preclinical studies in other models, a dose of around 30 mg/kg/day can be a starting point, though dose-response studies are recommended.[10]
-
Treatment can be initiated either prophylactically (before the inflammatory insult) or therapeutically (after the insult) to model different clinical scenarios.
-
-
Behavioral Assessment: Conduct behavioral tests relevant to the induced neurological condition to assess functional outcomes (e.g., Morris water maze for cognitive function).
-
Tissue Collection and Analysis:
-
At the end of the study, animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and infiltration of peripheral immune cells (e.g., CD45).
-
ELISA/Western Blot: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., CCL2) in brain homogenates.
-
Flow Cytometry: Isolate brain-infiltrating leukocytes and microglia for detailed phenotypic analysis.
-
Visualization of Neuroinflammation: Potential for PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be used to visualize and quantify neuroinflammatory processes. While there are no published studies using a radiolabeled version of PF-04634817, PET ligands for both CCR2 and CCR5 have been developed and are under investigation.[2][12][13]
-
[64Cu]DOTA-ECL1i: A peptidic PET tracer that binds to the first extracellular loop of the CCR2 receptor.[2][12]
-
[64Cu]DOTA-DAPTA-comb: A nanoparticle-based imaging agent targeting CCR5.[14]
The availability of these tracers opens up the possibility of using PET imaging in preclinical studies to:
-
Confirm target engagement of PF-04634817 by demonstrating a reduction in the binding of the radiotracer after treatment.
-
Longitudinally track the modulation of CCR2/CCR5 expression in response to therapy.
-
Assess the impact of PF-04634817 on the infiltration of CCR2/CCR5-expressing immune cells into the brain.
Conclusion
This compound is a potent dual CCR2/CCR5 antagonist with a well-defined mechanism of action. Although its clinical evaluation has been in non-neurological indications, its ability to modulate key pathways in neuroinflammation makes it a highly valuable tool for researchers in the field of neuroscience. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the investigation of neuroinflammatory diseases using this promising compound. Further preclinical studies are warranted to fully elucidate the therapeutic potential of PF-04634817 in a range of neurological disorders.
References
- 1. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the First Potential Nonpeptidic Positron Emission Tomography Tracer for the Imaging of CCR2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCL5–Glutamate Cross-Talk in Astrocyte-Neuron Communication in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MCP-1 and CCR2 in ethanol-induced neuroinflammation and neurodegeneration in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. CCR2 Inhibition Reduces Neurotoxic Microglia Activation Phenotype After Japanese Encephalitis Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Relationship between the chemokine receptor CCR5 and microglia in neurological disorders: consequences of targeting CCR5 on neuroinflammation, neuronal death and regeneration in a model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Frontiers | CCR2 Inhibition Reduces Neurotoxic Microglia Activation Phenotype After Japanese Encephalitis Viral Infection [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PET/CT Imaging of Chemokine Receptor CCR5 in Vascular Injury Model Using Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of PF-04634817 Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04634817 is a potent dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of monocytes and other immune cells to sites of inflammation.[1][2][3] This makes PF-04634817 a valuable tool for in vivo research in inflammatory and fibrotic diseases, including diabetic nephropathy. This document provides detailed protocols for the dissolution of PF-04634817 succinate (B1194679) for various in vivo applications, alongside an overview of the targeted signaling pathway.
Data Presentation
Solubility of PF-04634817 and its Succinate Salt
| Compound | Solvent | Solubility | Notes |
| PF-04634817 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| PF-04634817 succinate | DMSO | 14.48 mg/mL (23.00 mM) | Requires sonication and warming. Hygroscopic nature of DMSO can impact solubility. |
| This compound | DMSO | 10 mM | Commercially available information. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage or Intraperitoneal Injection
This protocol is adapted from a method for the free base and is suitable for achieving a clear solution for in vivo administration. The succinate salt of PF-04634817 is expected to have enhanced aqueous solubility, which may allow for modifications to this vehicle composition. Researchers are encouraged to perform small-scale solubility tests to optimize the vehicle for their specific needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Initial Dissolution in DMSO:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve a stock concentration of 10-25 mg/mL. For example, to prepare a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of the compound.
-
Vortex thoroughly. If necessary, use sonication and gentle warming (e.g., 37°C) to ensure complete dissolution. Ensure the DMSO used is of high purity and anhydrous, as moisture can affect solubility.
-
-
Preparation of the Vehicle Mixture:
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG300, Tween-80, and Saline in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 900 µL of the co-solvent vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline. Vortex to ensure a homogenous mixture.
-
-
Final Formulation:
-
Slowly add the this compound/DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration and a final DMSO concentration of 10% or less.
-
For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL this compound/DMSO stock to 900 µL of the co-solvent vehicle.
-
Vortex the final solution thoroughly until it is clear and homogenous. If any precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
-
Administration and Storage:
-
The final formulation should be prepared fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 4°C and protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
For long-term storage of the DMSO stock solution, it is recommended to store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation in Chow for Oral Administration
For chronic studies, administering this compound mixed in chow can be a less stressful alternative to daily gavage.
Materials:
-
This compound powder
-
Standard rodent chow
-
A suitable solvent for initial dissolution (e.g., a small amount of DMSO or ethanol)
-
Food mixer or equivalent equipment for homogenous mixing
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg/day), the average daily food consumption of the animals, and the total amount of chow to be prepared.
-
Dissolve the calculated amount of this compound in a minimal amount of a volatile solvent to create a concentrated solution. This will facilitate even distribution in the chow.
-
Incorporate the drug solution into the chow. This can be done by spraying the solution onto the chow pellets while mixing continuously in a food mixer.
-
Evaporate the solvent by leaving the chow in a fume hood or a well-ventilated area until the solvent has completely evaporated.
-
Store the medicated chow in airtight containers at an appropriate temperature (e.g., 4°C) and protected from light.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PF-04634817 and a general workflow for in vivo studies.
Caption: PF-04634817 Signaling Pathway
Caption: In Vivo Experimental Workflow
References
- 1. CCR2 and CCR5 co-inhibition modulates immunosuppressive myeloid milieu in glioma and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04634817 Succinate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04634817 succinate (B1194679) is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors and their ligands, particularly CCL2 (MCP-1) and CCL5 (RANTES), are key mediators of inflammatory cell recruitment and have been implicated in the pathogenesis of various inflammatory and fibrotic diseases.[3][4] Notably, this compound has been investigated for its therapeutic potential in conditions such as diabetic nephropathy.[1][5][6] PF-04634817 demonstrates comparable potency for human and rodent CCR2, with an IC50 of 20.8 nM in rats, while its potency for rodent CCR5 is 10-20 fold lower.[1] This document provides detailed application notes and protocols for the use of PF-04634817 succinate in mouse models of disease, with a focus on diabetic nephropathy.
Mechanism of Action
PF-04634817 functions by blocking the binding of chemokine ligands to CCR2 and CCR5, thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment to sites of inflammation.[3][4] By antagonizing both receptors, PF-04634817 can effectively modulate the inflammatory response driven by these pathways.
Recommended Dosage and Administration in Mouse Models
The following table summarizes the recommended dosage and administration of this compound in a mouse model of diabetic nephropathy.
| Mouse Model | Strain | Dosage | Administration Route | Dosing Frequency | Duration | Reference |
| Diabetic Nephropathy | Nos3-/- | 30 mg/kg/day | Oral (in chow) | Once daily | 13 weeks (early intervention) or 7 weeks (late intervention) | [5] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Nos3-/- Mice
This protocol is adapted from studies investigating diabetic nephropathy in endothelial nitric oxide synthase (eNOS) deficient mice.[7]
Materials:
-
Nos3-/- mice (C57BL/6 background)
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer, pH 4.5
-
Blood glucose meter and strips
-
Insulin (B600854) (optional, for animal welfare)
Procedure:
-
At 8 weeks of age, induce diabetes by administering five consecutive daily intraperitoneal (IP) injections of STZ at a dose of 50 mg/kg.[7] Prepare the STZ solution fresh each day in cold 0.1 M sodium citrate buffer.
-
Monitor blood glucose levels two weeks after the final STZ injection. Mice with blood glucose levels consistently above 300 mg/dL are considered diabetic.[7]
-
For animal welfare, mice with fasting blood glucose levels exceeding 30 mmol/L can be administered 0.5 units of protophane insulin subcutaneously three times a week to maintain body weight.
-
House the mice under standard conditions with ad libitum access to food and water.
Protocol 2: Oral Administration of this compound in Chow
This protocol is based on the methodology described for administering PF-04634817 in a diet admixture.[8]
Materials:
-
This compound
-
Standard rodent chow (e.g., Purina 5008)
-
A suitable vehicle for mixing (if necessary, though direct mixing with powdered chow is common)
-
Precision balance
-
Food mixer or blender
Procedure:
-
Calculate the total amount of this compound required based on the number of mice, the dosage (30 mg/kg/day), the average body weight of the mice, and the estimated daily food consumption (typically 3-5 g per mouse per day).
-
It is crucial to ensure a homogenous mixture. This can be achieved by first mixing the calculated amount of the drug with a small portion of powdered chow and then gradually incorporating the rest of the powdered chow.
-
If necessary, the chow can be re-pelleted after mixing. Alternatively, the powdered diet admixture can be provided in specialized food containers.
-
Store the prepared chow in a cool, dark, and dry place to maintain the stability of the compound. For this compound solutions, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[1] While stability in chow has not been explicitly detailed, minimizing exposure to light and heat is a standard precaution.
-
Provide the medicated chow to the mice as their sole food source for the duration of the study.
-
Monitor food intake and body weight regularly to ensure the intended dosage is being consumed and to assess for any adverse effects.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics:
While detailed pharmacokinetic studies of this compound in mice are not extensively published in the public domain, human studies have shown that steady-state plasma concentrations are achieved after approximately one week of treatment.[9] In mouse studies, a dose of 30 mg/kg/day administered as a diet admix was estimated to achieve a target CCR2 coverage of over 90%, with plasma concentrations of the free drug reaching 250-300 nM.[8]
Pharmacodynamics:
The pharmacodynamic effects of PF-04634817 can be assessed by monitoring biomarkers associated with CCR2/CCR5 signaling and inflammation.
-
Monocyte Reduction: A key pharmacodynamic effect is the reduction of circulating monocytes. In mice, the 30 mg/kg/day dose led to an 80% reduction in total monocytes and a 92% reduction in the inflammatory monocyte subset.[8]
-
Serum MCP-1 Levels: A marked and sustained increase in serum MCP-1 (CCL2) is observed with PF-04634817 treatment, which is thought to be due to the displacement of the chemokine from its receptor.[9]
-
Tissue Macrophage Infiltration: A reduction in macrophage infiltration in the target tissue (e.g., glomeruli in diabetic nephropathy) is a primary indicator of efficacy.[8]
-
Inflammatory and Fibrotic Markers: Downstream markers of inflammation and fibrosis in the target organ can also be assessed (e.g., renal TNF-α, CD68 expression).[8]
Concluding Remarks
This compound is a valuable tool for investigating the role of the CCR2/CCR5 axis in various disease models. The provided protocols offer a starting point for researchers utilizing this compound in mouse studies. It is recommended that investigators perform pilot studies to determine the optimal dosage and administration route for their specific model and experimental conditions. Careful monitoring of both pharmacokinetic and pharmacodynamic parameters will be crucial for the successful application of this compound in preclinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deficiency of Endothelial Nitric-Oxide Synthase Confers Susceptibility to Diabetic Nephropathy in Nephropathy-Resistant Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profile of PF-04634817 Succinate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04634817 is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors are implicated in inflammatory cell recruitment in various diseases, including diabetic nephropathy. Understanding the pharmacokinetic (PK) profile of PF-04634817 succinate (B1194679) in preclinical models, such as rats, is crucial for the design and interpretation of pharmacology and toxicology studies, and for predicting human pharmacokinetics.
Data Presentation
Quantitative pharmacokinetic data from an oral pharmacokinetic study of PF-04634817 succinate in rats should be summarized in a clear and structured format. Below is a template table for the presentation of key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of PF-04634817 Following a Single Oral Administration to Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | e.g., 10 |
| Cmax (Maximum Plasma Concentration) | ng/mL | [Insert Value] |
| Tmax (Time to Cmax) | h | [Insert Value] |
| AUC0-t (Area Under the Curve from 0 to t) | ng·h/mL | [Insert Value] |
| AUC0-inf (Area Under the Curve to infinity) | ng·h/mL | [Insert Value] |
| t1/2 (Elimination Half-life) | h | [Insert Value] |
| CL/F (Apparent Oral Clearance) | L/h/kg | [Insert Value] |
| Vd/F (Apparent Volume of Distribution) | L/kg | [Insert Value] |
Experimental Protocols
Animal Model and Husbandry
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male and/or Female
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the compound, with continued access to water.
Protocol for Oral Administration (Gavage)
This protocol describes the procedure for single oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syringes
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Balance
Procedure:
-
Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous (e.g., by sonication or vortexing).
-
Weigh each rat to determine the precise volume of the dosing formulation to be administered.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Attach the gavage needle to the syringe containing the dosing formulation.
-
Carefully insert the gavage needle into the mouth of the rat, passing it over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Protocol for Blood Sampling
Serial blood samples are collected to determine the plasma concentration of PF-04634817 over time.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
Syringes with needles (e.g., 25-27 gauge) or capillary tubes
-
Anesthesia (if required and justified)
-
Heat lamp (optional, to promote vasodilation)
-
Centrifuge
Procedure (via Tail Vein):
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Puncture the vein with a needle and collect the blood into a microcentrifuge tube.
-
Collect approximately 100-200 µL of blood at each time point (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
After each collection, apply gentle pressure to the puncture site to stop the bleeding.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
Protocol for Bioanalytical Method (LC-MS/MS)
This protocol outlines a general procedure for the quantification of PF-04634817 in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., Acetonitrile (B52724) and water with formic acid)
-
Internal Standard (IS) (a structurally similar compound)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from endogenous plasma components using a suitable gradient elution on the analytical column.
-
Detect and quantify PF-04634817 and the IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of PF-04634817 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study in rats.
Caption: Simplified CCR2 signaling pathway.
Caption: Simplified CCR5 signaling pathway.
Application Notes and Protocols: PF-04634817 Succinate in a Diabetic Nephropathy Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by persistent albuminuria and a progressive decline in kidney function. The pathogenesis involves a complex interplay of metabolic and hemodynamic factors, with inflammation playing a crucial role. The recruitment of inflammatory cells, particularly macrophages, into the kidney is mediated by chemokines and their receptors, such as the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). PF-04634817 succinate (B1194679) is a potent, orally active dual antagonist of CCR2 and CCR5, which has been investigated for its therapeutic potential in diabetic nephropathy.[1] These application notes provide a summary of preclinical findings and detailed protocols for utilizing PF-04634817 succinate in a relevant animal model of progressive diabetic nephropathy.
Mechanism of Action
PF-04634817 is a small-molecule antagonist that blocks the signaling of both CCR2 and CCR5.[1][2] In the context of diabetic nephropathy, hyperglycemia and other metabolic insults lead to the upregulation of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), the primary ligand for CCR2. This triggers the infiltration of CCR2-expressing monocytes and macrophages into the glomeruli and interstitium of the kidney.[3][4] These inflammatory cells contribute to renal injury through the production of pro-inflammatory cytokines and profibrotic factors, leading to glomerulosclerosis, podocyte loss, and albuminuria. By blocking CCR2 and CCR5, PF-04634817 inhibits the recruitment of these damaging inflammatory cells, thereby mitigating renal inflammation and subsequent pathology.[4][5]
Data Presentation: Preclinical Efficacy in a Hypertensive Mouse Model
The efficacy of PF-04634817 has been evaluated in a model of progressive diabetic nephropathy using hypertensive endothelial nitric oxide synthase (Nos3)-deficient mice with streptozotocin (B1681764) (STZ)-induced diabetes.[4] The study involved both early (prophylactic) and late (therapeutic) interventions.
Table 1: Study Design Overview
| Parameter | Description |
| Animal Model | Hypertensive endothelial nitric oxide synthase (Nos3)-deficient mice. |
| Diabetes Induction | Multiple low-dose streptozotocin (STZ) injections. |
| Compound | This compound. |
| Dosage | 30 mg/kg/day administered in chow.[4] |
| Intervention Arms | 1. Early Intervention: Treatment from week 2 to 15 post-STZ.[4] 2. Late Intervention: Treatment from week 8 to 15 post-STZ.[4] 3. Combination Therapy (Late): PF-04634817 + ACE inhibitor (Captopril).[4] |
| Control Groups | Non-diabetic Nos3-/- mice; untreated diabetic Nos3-/- mice.[4] |
Table 2: Summary of Quantitative Outcomes
| Outcome Measure | Early Intervention Results (vs. Untreated Diabetic) | Late Intervention Results (vs. Untreated Diabetic) | Late Combination (PF-04634817 + ACEi) vs. ACEi Alone |
| Albuminuria (ACR) | Significantly inhibited.[4][6] | Not affected.[4] | No additional benefit.[4] |
| Renal Function (Plasma Cystatin-C) | Impairment inhibited.[4][6] | Impairment inhibited.[4] | Better protection.[4] |
| Glomerulosclerosis | Inhibited.[4] | Inhibited.[4] | Better protection.[4] |
| Podocyte Loss | Inhibited.[4] | N/A | Partially reduced.[4] |
| Kidney Inflammation (Macrophage Infiltration) | Inhibited.[4] | Inhibited.[4] | Better protection.[4] |
| Hypertension | Not affected.[4] | Not affected.[4] | N/A |
Experimental Protocols
The following are detailed protocols for conducting a study with PF-04634817 in a diabetic nephropathy animal model, based on published research.[4]
Induction of Diabetes in Nos3-/- Mice
Objective: To induce Type 1 diabetes using multiple low-dose streptozotocin injections, which minimizes acute toxicity and mimics the gradual onset of hyperglycemia.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate (B86180) buffer, pH 4.5
-
Male Nos3-deficient mice (8-10 weeks old)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Protocol:
-
Preparation: Immediately before use, dissolve STZ in cold, sterile sodium citrate buffer to a final concentration of 10 mg/mL. Keep the solution on ice and protected from light.
-
Fasting: Fast mice for 4-6 hours before each injection.
-
STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 40-50 mg/kg body weight for 5 consecutive days.
-
Blood Glucose Monitoring: Monitor blood glucose levels 72 hours after the final injection and then weekly. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Post-Induction Care: Provide mice with 10% sucrose (B13894) water for 24 hours after the first STZ injection to prevent potential hypoglycemia.
Administration of this compound
Objective: To deliver a consistent daily dose of PF-04634817 via medicated chow.
Materials:
-
This compound powder
-
Standard rodent chow
-
Precision balance and mixing equipment
Protocol:
-
Dose Calculation: Calculate the amount of PF-04634817 required to achieve a target dose of 30 mg/kg/day, based on the average daily food consumption of the mice.
-
Chow Preparation: Thoroughly mix the calculated amount of this compound with powdered or pelleted standard rodent chow to ensure uniform distribution.
-
Administration: Provide the medicated chow to the designated treatment groups ad libitum, starting at the specified time points (week 2 for early intervention, week 8 for late intervention).
-
Monitoring: Monitor food intake and body weight regularly to ensure the intended dose is being administered.
Assessment of Albuminuria
Objective: To quantify urinary albumin excretion, normalized to creatinine (B1669602), as a primary indicator of kidney damage.
Materials:
-
Metabolic cages for mice
-
Urine collection tubes
-
Mouse Albumin ELISA kit
-
Creatinine assay kit (e.g., alkaline picrate (B76445) method)
Protocol:
-
Urine Collection: Place individual mice in metabolic cages for a 6- to 24-hour period with free access to water.
-
Sample Processing: Collect the urine, centrifuge to remove debris, and store at -80°C until analysis.
-
Albumin Measurement: Determine the urinary albumin concentration using a mouse-specific ELISA kit according to the manufacturer’s instructions.
-
Creatinine Measurement: Determine the urinary creatinine concentration using a suitable assay kit.
-
Calculation: Calculate the Albumin-to-Creatinine Ratio (ACR) by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in mg or g).
Histological Analysis of Glomerulosclerosis
Objective: To visually assess and quantify the degree of glomerular scarring and matrix deposition.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Paraffin embedding station
-
Microtome
-
Periodic Acid-Schiff (PAS) staining kit
Protocol:
-
Tissue Fixation: At the study endpoint, perfuse the mice with PBS followed by 4% PFA. Harvest the kidneys and fix them in 4% PFA overnight at 4°C.
-
Processing and Embedding: Dehydrate the fixed kidneys through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 3-4 µm thick sections using a microtome and mount them on positively charged slides.
-
PAS Staining: Deparaffinize and rehydrate the sections. Perform PAS staining according to standard protocols to visualize the basement membranes and extracellular matrix.
-
Quantification: Capture images of at least 20-30 glomeruli per kidney section. Use image analysis software to quantify the PAS-positive area within the tuft relative to the total glomerular area. A semi-quantitative scoring system (0-4+) can also be used.
Immunohistochemistry for Macrophage Infiltration
Objective: To identify and quantify the presence of macrophages in the kidney as a marker of inflammation.
Materials:
-
Paraffin-embedded kidney sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Rat anti-mouse F4/80
-
Biotinylated secondary antibody (anti-rat IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration: Process the kidney sections as described for histological analysis.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary anti-F4/80 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal using a DAB substrate, which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Quantification: Count the number of F4/80-positive cells per glomerular cross-section or per unit area in the tubulointerstitium.
Conclusion
Preclinical studies in a robust animal model of diabetic nephropathy demonstrate that the dual CCR2/CCR5 antagonist this compound can effectively inhibit key pathological features of the disease, including inflammation, glomerulosclerosis, and renal dysfunction, particularly when administered early in the disease course.[4] The protocols outlined provide a framework for researchers to further investigate the therapeutic potential of CCR2/CCR5 antagonism in diabetic kidney disease. While clinical development for this specific indication was halted due to modest efficacy in a phase 2 trial, the preclinical data underscore the importance of the CCR2/CCR5 pathway as a therapeutic target.[2][7]
References
- 1. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Mouse kidney histology. [bio-protocol.org]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Renal F4/80+CD11c+ Mononuclear Phagocytes Display Phenotypic and Functional Characteristics of Macrophages in Health and in Adriamycin Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STZ-Induced Diabetes | The Jackson Laboratory [jax.org]
- 7. mmpc.org [mmpc.org]
Application of Dual CCR2/CCR5 Antagonists in Liver Fibrosis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of dual C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) antagonists in preclinical liver fibrosis models. As a representative compound of this class, PF-04634817 succinate (B1194679) will be referenced; however, due to the limited publicly available data on its specific use in liver fibrosis, this guide will draw upon the extensive research conducted on Cenicriviroc (B192934) (CVC), a structurally and functionally similar dual CCR2/CCR5 antagonist.
PF-04634817 succinate is a potent, orally active dual antagonist of CCR2 and CCR5. While its clinical development has primarily focused on diabetic nephropathy, its mechanism of action holds significant therapeutic potential for liver fibrosis. The recruitment of inflammatory monocytes and macrophages to the injured liver, a critical step in the progression of liver fibrosis, is largely mediated by the chemokine ligands for CCR2 (e.g., CCL2) and CCR5 (e.g., CCL5). By blocking these receptors, dual antagonists like this compound can inhibit the influx of these pro-fibrotic inflammatory cells, thereby attenuating the fibrogenic response.
Mechanism of Action in Liver Fibrosis
Chronic liver injury from various etiologies—such as viral hepatitis, non-alcoholic steatohepatitis (NASH), and alcohol abuse—triggers an inflammatory response. Damaged hepatocytes and activated Kupffer cells (resident liver macrophages) release chemokines, including CCL2 and CCL5.[1] These chemokines create a gradient that attracts circulating monocytes to the liver.
Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which, along with activated hepatic stellate cells (HSCs), are the primary drivers of liver fibrosis.[2] These macrophages release a variety of pro-inflammatory and pro-fibrotic cytokines, such as transforming growth factor-beta (TGF-β), which directly activate HSCs. Activated HSCs, in turn, transform into myofibroblasts, the main producers of extracellular matrix (ECM) proteins, leading to the excessive collagen deposition characteristic of fibrosis.[3]
Dual CCR2/CCR5 antagonists interrupt this cascade by blocking the initial recruitment of monocytes, thereby reducing the population of pro-inflammatory macrophages in the liver and, consequently, mitigating HSC activation and ECM deposition.[1][4]
Preclinical Liver Fibrosis Models
Several well-established rodent models can be employed to evaluate the efficacy of dual CCR2/CCR5 antagonists in liver fibrosis. The choice of model often depends on the specific etiology of liver disease being investigated.
| Model | Inducing Agent | Typical Species | Key Features |
| Toxin-Induced Fibrosis | Carbon Tetrachloride (CCl4) | Mouse, Rat | Induces centrilobular necrosis and fibrosis. A well-characterized and reproducible model.[5][6][7][8] |
| Thioacetamide (TAA) | Rat, Mouse | Causes periportal fibrosis that can progress to cirrhosis.[2][9] | |
| Dimethylnitrosamine (DMN) | Rat | Results in significant fibrosis and mimics some aspects of human cirrhosis.[9][10] | |
| Diet-Induced NASH | Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | Mouse | Induces steatohepatitis and fibrosis, closely mimicking human NASH.[11] |
| Methionine- and Choline-Deficient (MCD) Diet | Mouse | Rapidly induces steatohepatitis and fibrosis.[9] | |
| Surgical Model | Bile Duct Ligation (BDL) | Rat, Mouse | Induces cholestatic liver injury and biliary fibrosis. |
Experimental Protocols
Below are detailed protocols for inducing liver fibrosis and for the administration of a dual CCR2/CCR5 antagonist, based on preclinical studies with Cenicriviroc.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
This is a widely used model for studying the anti-fibrotic effects of therapeutic agents.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon Tetrachloride (CCl4)
-
Corn oil or Olive oil
-
This compound or other dual CCR2/CCR5 antagonist
-
Vehicle for antagonist (e.g., appropriate buffer or suspension vehicle)
-
Gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
Protocol:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-12 per group):
-
Vehicle control (Corn oil IP + Vehicle for antagonist oral gavage)
-
CCl4 control (CCl4 IP + Vehicle for antagonist oral gavage)
-
CCl4 + Antagonist (CCl4 IP + this compound oral gavage)
-
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer CCl4 (1 mL/kg body weight) via intraperitoneal injection twice weekly for 4-8 weeks.[8]
-
The vehicle control group receives an equivalent volume of corn oil.
-
-
Drug Administration:
-
Monitoring: Monitor animal body weight and general health status throughout the study.
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with saline and excise it. Weigh the liver.
-
Take sections of the liver for histopathological analysis (fix in 10% formalin) and for molecular analysis (snap-freeze in liquid nitrogen).
-
Thioacetamide (TAA)-Induced Liver Fibrosis Model in Rats
This model is also commonly used and results in a robust fibrotic response.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Thioacetamide (TAA)
-
Saline
-
This compound or other dual CCR2/CCR5 antagonist
-
Vehicle for antagonist
-
Gavage needles
-
Syringes and needles for IP injection
Protocol:
-
Acclimatization and Grouping: As described for the CCl4 model.
-
Induction of Fibrosis:
-
Dissolve TAA in saline.
-
Administer TAA (150 mg/kg body weight) via intraperitoneal injection three times per week for 8 weeks.[2]
-
The vehicle control group receives an equivalent volume of saline.
-
-
Drug Administration: Administer the dual CCR2/CCR5 antagonist or its vehicle daily via oral gavage.
-
Monitoring and Sample Collection: As described for the CCl4 model.
Data Presentation and Analysis
A comprehensive evaluation of the anti-fibrotic efficacy of a dual CCR2/CCR5 antagonist involves multiple endpoints.
Histopathological Analysis
-
Staining: Liver sections should be stained with Hematoxylin and Eosin (H&E) for general morphology and with Picrosirius Red or Masson's Trichrome to visualize and quantify collagen deposition.
-
Fibrosis Scoring: Utilize a semi-quantitative scoring system (e.g., Ishak or METAVIR) to assess the stage of fibrosis.
Biochemical Analysis
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatocellular injury.
Molecular Analysis
-
Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key pro-fibrotic genes in liver tissue, such as:
-
Collagen type I alpha 1 (Col1a1)
-
Alpha-smooth muscle actin (Acta2 or α-SMA)
-
Transforming growth factor-beta (Tgf-β)
-
Tissue inhibitor of metalloproteinases-1 (Timp-1)
-
-
Protein Expression: Use Western blotting or immunohistochemistry to quantify the protein levels of α-SMA and collagen.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver.
Quantitative Data Summary (Hypothetical Data Based on CVC Studies)
The following tables present hypothetical data that could be expected from a study evaluating a dual CCR2/CCR5 antagonist in a liver fibrosis model, based on published results for Cenicriviroc.[2][11][12]
Table 1: Effect on Serum Liver Enzymes and Liver Weight
| Group | ALT (U/L) | AST (U/L) | Liver-to-Body Weight Ratio (%) |
| Vehicle Control | 35 ± 5 | 50 ± 8 | 3.5 ± 0.3 |
| CCl4 Control | 150 ± 20 | 250 ± 30 | 5.0 ± 0.5 |
| CCl4 + Antagonist | 80 ± 15 | 130 ± 25 | 4.2 ± 0.4* |
*p < 0.05 compared to CCl4 Control
Table 2: Effect on Histological Fibrosis Score and Collagen Content
| Group | Ishak Fibrosis Score | Collagen Area (% of total) | Hydroxyproline (µg/g liver) |
| Vehicle Control | 0.2 ± 0.1 | 0.5 ± 0.2 | 100 ± 15 |
| CCl4 Control | 4.5 ± 0.5 | 8.0 ± 1.0 | 500 ± 50 |
| CCl4 + Antagonist | 2.5 ± 0.4 | 4.0 ± 0.8 | 250 ± 40* |
*p < 0.05 compared to CCl4 Control
Table 3: Effect on Pro-fibrotic Gene Expression (Fold Change vs. Vehicle Control)
| Gene | CCl4 Control | CCl4 + Antagonist |
| Col1a1 | 10.5 ± 1.5 | 4.2 ± 0.8 |
| Acta2 (α-SMA) | 8.0 ± 1.2 | 3.5 ± 0.6 |
| Tgf-β | 5.5 ± 0.9 | 2.5 ± 0.5 |
| Timp-1 | 6.0 ± 1.0 | 2.8 ± 0.7 |
*p < 0.05 compared to CCl4 Control
Visualizations
Signaling Pathway of CCR2/CCR5 in Liver Fibrosis
Caption: CCR2/CCR5 signaling in liver fibrosis and the inhibitory action of dual antagonists.
Experimental Workflow for Evaluating a Dual CCR2/CCR5 Antagonist
Caption: Workflow for preclinical evaluation of a dual CCR2/CCR5 antagonist.
Conclusion
Dual CCR2/CCR5 antagonists, such as this compound, represent a promising therapeutic strategy for the treatment of liver fibrosis. The protocols and application notes provided here, based on extensive research with the similar compound Cenicriviroc, offer a robust framework for the preclinical evaluation of these agents. By targeting the key inflammatory pathways that drive fibrogenesis, these compounds have the potential to halt or even reverse the progression of chronic liver disease. Careful selection of animal models and comprehensive endpoint analysis are crucial for elucidating the full therapeutic potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 3. Succinate as a Regulator of Hepatic Stellate Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of CCR2 and CCR5 for Hepatic Macrophage Polarization in Mice With Liver Parenchymal Cell-Specific NEMO Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipstherapeutique.com [ipstherapeutique.com]
- 6. scantox.com [scantox.com]
- 7. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 9. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 11. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04634817 Succinate in Experimental Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of PF-04634817 succinate (B1194679), a potent dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), in experimental models of multiple sclerosis (MS). Although direct studies of PF-04634817 in MS models are not yet published, a strong scientific rationale exists for its potential therapeutic efficacy based on the critical roles of CCR2 and CCR5 in the pathophysiology of neuroinflammation. This document outlines the mechanism of action, proposes detailed protocols for in vivo studies using the experimental autoimmune encephalomyelitis (EAE) model, and provides guidance on data analysis and interpretation. The significant knowledge gap regarding the blood-brain barrier (BBB) penetration of PF-04634817 is highlighted, and preliminary experimental approaches to address this are suggested.
Introduction and Scientific Rationale
Multiple sclerosis is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of immune cells, including monocytes/macrophages and T lymphocytes, into the CNS, leading to inflammation, demyelination, and axonal damage. The migration of these leukocytes across the blood-brain barrier is orchestrated by chemokines and their receptors.
PF-04634817 is an orally active small molecule that functions as a dual antagonist for CCR2 and CCR5.[1][2]
-
CCR2 and its ligand CCL2 (MCP-1) are pivotal in the mobilization of monocytes from the bone marrow and their recruitment to sites of inflammation. In the context of MS and its animal model, EAE, the CCL2/CCR2 axis is strongly implicated in the recruitment of pathogenic monocytes and T cells into the CNS.[3][4][5] Studies have shown that mice deficient in CCR2 are resistant to the development of EAE.[3]
-
CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are also crucial for the trafficking of T cells, macrophages, and microglia to inflammatory lesions in the CNS. CCR5 is expressed on Th1 cells, which are key drivers of EAE pathogenesis.
By simultaneously blocking both CCR2 and CCR5, PF-04634817 has the potential to inhibit the recruitment of key inflammatory cell populations into the CNS, thereby attenuating the autoimmune response and subsequent neurological damage in MS.
Mechanism of Action: Signaling Pathway
PF-04634817 competitively binds to CCR2 and CCR5, preventing their interaction with their respective chemokine ligands. This blockade inhibits downstream signaling cascades that are essential for leukocyte chemotaxis, activation, and inflammatory responses.
Caption: CCR2 and CCR5 signaling pathway and the inhibitory action of PF-04634817.
Quantitative Data Summary
Direct quantitative data for PF-04634817 in MS models is unavailable. The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters from studies in other disease models.
Table 1: In Vitro Potency of PF-04634817
| Target | Species | Assay | IC₅₀ (nM) | Reference |
| CCR2 | Rat | Chemotaxis | 20.8 | [1][2] |
| CCR5 | Rat | Chemotaxis | 470 | [1][2] |
Table 2: Pharmacokinetic Parameters of PF-04634817 in Animal Models (Oral Administration)
| Species | Dose | Key Findings | Reference |
| Mouse (Nos3-/-) | 30 mg/kg once daily | Tolerated for 31 days | [1][2] |
Table 3: CNS Penetration of select CCR Antagonists (for reference)
| Compound | Target | Species | Brain:Plasma Ratio | CSF:Plasma Ratio | Reference |
| A CCR2 Antagonist | CCR2 | Mouse | 0.02 - 0.15 | Not Reported | [1] |
| Maraviroc | CCR5 | Human | Not Reported | ~1.01% | [6] |
Proposed Experimental Protocols
The following protocols are proposed for the evaluation of PF-04634817 succinate in the EAE model of multiple sclerosis.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG₃₅₋₅₅ peptide (e.g., from a commercial supplier)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA (e.g., 200 µg of MOG₃₅₋₅₅ per mouse).
-
Anesthetize mice and inject 100 µL of the emulsion subcutaneously into the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.).
-
-
PTX Booster (Day 2):
-
Administer a second dose of 200 ng of PTX i.p.
-
-
Treatment with PF-04634817:
-
Prophylactic Treatment: Begin oral gavage of PF-04634817 (e.g., 30 mg/kg) or vehicle daily from Day 0.
-
Therapeutic Treatment: Begin oral gavage of PF-04634817 or vehicle daily upon the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score according to a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Experimental Workflow Diagram:
Caption: General experimental workflow for an EAE study with PF-04634817.
Histological Analysis of CNS Infiltration and Demyelination
Protocol:
-
At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the brain and spinal cord and post-fix overnight.
-
Process tissues for paraffin (B1166041) embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Perform Luxol Fast Blue (LFB) staining to assess demyelination.
-
Quantify the degree of infiltration and demyelination using a semi-quantitative scoring system.
Flow Cytometric Analysis of Immune Cell Populations
Protocol:
-
Isolate mononuclear cells from the brain, spinal cord, and spleen.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b, F4/80).
-
Acquire data on a flow cytometer and analyze the frequencies and absolute numbers of different immune cell populations.
Blood-Brain Barrier Penetration Assessment (Proposed)
Given the lack of data, it is crucial to determine if PF-04634817 can cross the BBB.
In Vivo Pharmacokinetic Study
Protocol:
-
Administer a single oral dose of PF-04634817 to healthy mice.
-
At various time points post-dosing, collect blood and brain tissue.
-
Measure the concentration of PF-04634817 in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess BBB penetration.
In Vitro Blood-Brain Barrier Model
An in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes, can be used to assess the permeability of PF-04634817.
Data Interpretation and Troubleshooting
-
Efficacy: A significant reduction in the mean clinical score, a delay in disease onset, and a decrease in disease incidence in the PF-04634817-treated group compared to the vehicle group would indicate therapeutic efficacy.
-
Histology: Reduced inflammatory infiltrates (H&E) and less demyelination (LFB) in the CNS of treated mice would corroborate the clinical findings.
-
Flow Cytometry: A decrease in the number of infiltrating monocytes/macrophages and T cells in the CNS of treated animals would support the mechanism of action.
-
Troubleshooting: If no efficacy is observed, it is critical to first confirm target engagement (i.e., that the drug is reaching its receptors at a sufficient concentration) and to assess its BBB penetration. The dose and treatment regimen may need to be optimized.
Conclusion
This compound represents a promising therapeutic candidate for multiple sclerosis due to its dual antagonism of CCR2 and CCR5. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in the EAE model. A critical next step for the advancement of PF-04634817 for neurological indications is the thorough investigation of its ability to penetrate the central nervous system. The successful demonstration of both CNS penetration and in vivo efficacy in EAE models would provide a strong rationale for its further development as a novel treatment for multiple sclerosis.
References
- 1. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Blood-Brain Barrier Models for Neuroinfectious Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Modulating CCR2 and CCL2 at the blood-brain barrier: relevance for multiple sclerosis pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNS effects of a CCR5 inhibitor in HIV-infected subjects: a pharmacokinetic and cerebral metabolite study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-04634817 succinate solubility and formulation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential solubility and formulation challenges associated with PF-04634817 succinate (B1194679). Due to the discontinuation of its clinical development, publicly available data is limited. This resource combines known information with established principles for formulating poorly soluble compounds to offer troubleshooting advice and frequently asked questions (FAQs).
I. Physicochemical Properties and Solubility Data
While comprehensive aqueous solubility data for PF-04634817 succinate is not publicly available, some information on its properties and solubility in organic solvents has been reported.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 629.67 g/mol | [1] |
| Molecular Formula | C₂₅H₃₆F₃N₅O₃ · C₄H₆O₄ | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Solubility in DMSO | 14.48 mg/mL (23.00 mM) |
II. Troubleshooting Guide for Formulation Development
Researchers working with this compound or similar compounds may encounter challenges related to its likely poor aqueous solubility. This guide provides a systematic approach to addressing these issues.
Problem 1: Low Aqueous Solubility
Symptoms:
-
Difficulty preparing aqueous stock solutions for in vitro assays.
-
Inconsistent results in biological assays.
-
Low oral bioavailability in preclinical animal studies.
Possible Causes:
-
High crystallinity and low polarity of the free base form of PF-04634817.
-
The succinate salt may not provide sufficient solubility enhancement in aqueous media at physiological pH.
Troubleshooting Steps:
-
pH-Solubility Profiling:
-
Rationale: The solubility of ionizable compounds like PF-04634817 (likely a weak base) is highly dependent on pH. Determining this relationship is a critical first step.
-
Experimental Protocol:
-
Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl, phosphate, and acetate (B1210297) buffers).
-
Add an excess of this compound to each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH.
-
-
-
Solubilization in Co-solvent Systems:
-
Rationale: For preclinical studies, using co-solvents can be a practical approach to achieve the desired concentration.
-
Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene (B89431) glycol (PG), ethanol, and dimethyl sulfoxide (B87167) (DMSO).
-
Experimental Protocol:
-
Prepare various mixtures of the chosen co-solvent with water or a buffer (e.g., 10%, 20%, 50% co-solvent in water).
-
Determine the solubility of this compound in each mixture using the equilibrium solubility method described above.
-
-
-
Formulation with Excipients:
-
Rationale: For developing a solid oral dosage form, excipients are essential to enhance dissolution and absorption.
-
Screening of Excipients:
-
Surfactants: (e.g., sodium lauryl sulfate, polysorbates) can improve wetting and form micelles.
-
Polymers: (e.g., HPMC, PVP, Soluplus®) can be used to create amorphous solid dispersions.
-
Cyclodextrins: (e.g., β-cyclodextrin, HP-β-CD) can form inclusion complexes to increase solubility.
-
-
Experimental Protocol (for Amorphous Solid Dispersion Screening):
-
Dissolve this compound and a selected polymer in a common organic solvent.
-
Remove the solvent by evaporation (e.g., using a rotary evaporator or by spray drying).
-
Characterize the resulting solid for amorphicity (e.g., using XRD or DSC).
-
Perform dissolution studies on the amorphous solid dispersion in a relevant aqueous medium (e.g., simulated gastric fluid).
-
-
Caption: Workflow for addressing low aqueous solubility.
Problem 2: Formulation Instability
Symptoms:
-
Changes in physical appearance (e.g., color, caking) of the solid form upon storage.
-
Decrease in assay value or increase in degradation products over time in stability studies.
-
Precipitation of the drug from a liquid formulation.
Possible Causes:
-
Disproportionation: The succinate salt may convert back to the less soluble free base, especially in the presence of other excipients or moisture.
-
Hygroscopicity: The material may absorb moisture from the environment, which can lead to chemical degradation or physical changes.
-
Chemical Degradation: The molecule itself may be susceptible to hydrolysis, oxidation, or photolysis.
Troubleshooting Steps:
-
Solid-State Characterization:
-
Rationale: Understanding the solid-state properties is crucial for ensuring stability.
-
Techniques:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect any changes.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphism.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
-
Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity.
-
-
-
Forced Degradation Studies:
-
Rationale: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Experimental Protocol:
-
Expose this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC with a photodiode array or mass spectrometry detector) to separate and identify degradation products.
-
-
-
Excipient Compatibility Studies:
-
Rationale: To ensure that the chosen excipients do not cause degradation of the drug.
-
Experimental Protocol:
-
Prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analyze the samples for the appearance of degradation products and compare them to a control sample of the pure drug.
-
-
Caption: Key steps in assessing formulation stability.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
While specific data is unavailable, as a succinate salt of a likely basic compound, its solubility is expected to be higher at lower pH (acidic conditions) where the molecule is protonated and more soluble. In neutral or basic conditions, it may convert to the less soluble free base.
Q2: What are the best starting solvents for preparing stock solutions?
Based on available data, DMSO is a suitable solvent for preparing high-concentration stock solutions.[1] For cell-based assays where DMSO may be cytotoxic, consider preparing a concentrated stock in DMSO and then diluting it serially in the aqueous assay medium, ensuring the final DMSO concentration is tolerated by the cells (typically <0.5%).
Q3: How can I improve the oral bioavailability of this compound in my animal studies?
Given the presumed low aqueous solubility, consider the following approaches:
-
Co-solvent/Surfactant Systems: Formulating the compound in a vehicle containing co-solvents (e.g., PEG 400) and/or surfactants (e.g., Tween 80) can help maintain it in solution in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Preparing a solid dispersion with a polymer can significantly enhance the dissolution rate and oral absorption.
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area available for dissolution.
Q4: What are the potential stability issues with a succinate salt?
Succinate salts can be susceptible to disproportionation, where the salt reverts to the free base and succinic acid.[2] This is more likely to occur in the presence of moisture or in formulations with an alkaline microenvironment. It is crucial to control the humidity during storage and carefully select excipients.[2]
Q5: What signaling pathways does PF-04634817 target?
PF-04634817 is a dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of monocytes and other inflammatory cells.
Caption: PF-04634817 mechanism of action.
References
Potential off-target effects of PF-04634817 succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-04634817 succinate (B1194679). The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-04634817 succinate?
A1: this compound is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1] It blocks the signaling pathways initiated by the binding of chemokine ligands to these receptors, thereby inhibiting the recruitment of inflammatory cells.
Q2: What is the selectivity profile of PF-04634817 for CCR2 versus CCR5?
A2: PF-04634817 exhibits greater potency for CCR2 compared to CCR5. In preclinical studies using rat models, it displayed an IC50 of 20.8 nM for CCR2 and 470 nM for CCR5, indicating a 10-20 fold lower potency for CCR5.[1]
Q3: Has this compound been evaluated in clinical trials?
A3: Yes, PF-04634817 has undergone Phase 2 clinical trials for diabetic nephropathy and diabetic macular edema.[2][3][4][5] While it was found to be generally safe and well-tolerated, its clinical development for diabetic nephropathy was discontinued (B1498344) due to modest efficacy.[2][6]
Q4: What are the known on-target effects of inhibiting CCR2 and CCR5?
A4: Inhibition of CCR2 and CCR5 is primarily associated with the modulation of inflammatory responses. These receptors are key players in the trafficking of monocytes, macrophages, and T-cells to sites of inflammation.[7] Blocking their activity can reduce this inflammatory cell infiltration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected anti-inflammatory or immunomodulatory effects in my in vivo model. | The dual antagonism of CCR2 and CCR5 by PF-04634817 can lead to a broad suppression of inflammatory cell recruitment. | - Confirm the expression of CCR2 and CCR5 on the cell types of interest in your model.- Titrate the dose of PF-04634817 to find the optimal concentration for the desired effect.- Include appropriate controls to differentiate on-target from potential off-target effects. |
| Variability in experimental results between different animal strains or species. | The potency of PF-04634817 can differ between species. For instance, the IC50 values for rat CCR2 and CCR5 are established, but these may not directly translate to other species. | - If possible, perform a dose-response study in your specific animal model to determine the effective concentration.- Consult literature for any known species-specific differences in CCR2 and CCR5 pharmacology. |
| Observed cardiovascular effects (e.g., changes in blood pressure). | While not specifically reported for PF-04634817, some chemokine receptor antagonists have shown cross-reactivity with α1-adrenergic receptors, which can influence blood pressure.[8] | - Monitor cardiovascular parameters in your in vivo experiments.- If cardiovascular effects are a concern, consider screening PF-04634817 for activity at α1-adrenergic receptors in a relevant assay. |
| Unexplained cellular phenotypes in in vitro assays. | CCR2 and CCR5 can form heterodimers with other chemokine receptors, such as CXCR4. Antagonism of CCR2/CCR5 might allosterically modulate the function of these associated receptors.[7][9] | - Investigate the expression of other chemokine receptors on your cells of interest.- Consider co-treatment with antagonists for other potential interacting receptors to dissect the signaling pathways involved. |
Quantitative Data
Table 1: In Vitro Potency of PF-04634817
| Target | Species | IC50 | Reference |
| CCR2 | Rat | 20.8 nM | [1] |
| CCR5 | Rat | 470 nM | [1] |
Experimental Protocols
General Protocol for In Vitro Chemotaxis Assay
This protocol provides a general framework for assessing the effect of PF-04634817 on chemokine-induced cell migration.
-
Cell Preparation: Culture a cell line or primary cells known to express CCR2 or CCR5. Harvest and resuspend the cells in a serum-free migration buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the migration buffer to achieve the desired final concentrations.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
In the lower chamber, add the migration buffer containing the appropriate chemokine ligand (e.g., CCL2 for CCR2, CCL5 for CCR5) at a concentration known to induce migration.
-
In the upper chamber, add the cell suspension pre-incubated with different concentrations of PF-04634817 or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Analysis: Elute the dye and measure the absorbance using a plate reader. Alternatively, count the migrated cells in several fields of view under a microscope. Calculate the percentage inhibition of migration at each concentration of PF-04634817.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF 4634817 - AdisInsight [adisinsight.springer.com]
- 4. PF-04634817 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hetero-oligomerization of CCR2, CCR5, and CXCR4 and the Protean Effects of “Selective” Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
PF-04634817 succinate species selectivity and cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04634817 succinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: PF-04634817 is a potent and orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] By blocking these receptors, it inhibits the signaling and migration of monocytes and other inflammatory cells to sites of inflammation.
Q2: What are the known species selectivity details for PF-04634817?
A2: PF-04634817 exhibits selectivity between species for its target receptors. It has comparable high potency for both human and rodent CCR2. However, its potency for rodent CCR5 is 10- to 20-fold lower than for rodent CCR2.
Data Presentation
Table 1: Species Selectivity of PF-04634817
| Target | Species | IC50 (nM) | Notes |
| CCR2 | Human | ~20.8 | Potency is comparable to rodent CCR2. |
| CCR2 | Rat | 20.8[1][2][3][4] | High potency. |
| CCR5 | Human | ~20.8 | Affinity is reported to be "almost equal" to human CCR2. |
| CCR5 | Rat | 470[1][2][3][4] | 10- to 20-fold less potent than against rat CCR2.[2][3][4] |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of rodent CCR5-mediated effects.
-
Possible Cause: As indicated in the species selectivity data, PF-04634817 is significantly less potent against rodent CCR5 (IC50 = 470 nM) compared to rodent CCR2 (IC50 = 20.8 nM).[1][2][3][4] The concentration of the compound may be insufficient to achieve full antagonism of CCR5 in your experimental model.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the working concentration of PF-04634817 is appropriate for inhibiting rodent CCR5, considering the higher IC50 value.
-
Dose-Response Curve: Perform a dose-response experiment to determine the effective concentration for your specific assay and model system.
-
Alternative Models: If high concentrations are not feasible or lead to off-target effects, consider using a humanized rodent model or in vitro systems with human CCR5.
-
Issue 2: Unexpected biological effects observed in experiments.
-
Possible Cause: The observed effects may be due to the dual antagonism of both CCR2 and CCR5. The biological response in your system could be a composite of inhibiting both pathways. Alternatively, although not documented in the provided search results, off-target effects on other receptors cannot be entirely ruled out, as is common with small molecule inhibitors.
-
Troubleshooting Steps:
-
Control Experiments: Use selective CCR2 or CCR5 antagonists as controls to dissect the individual contributions of each pathway to the observed effect.
-
Literature Review: Investigate the known roles of both CCR2 and CCR5 in your specific biological context to understand the potential consequences of dual blockade.
-
Off-Target Assessment: If unexpected effects persist and cannot be attributed to CCR2/CCR5 inhibition, consider performing a broad off-target screening panel to identify potential cross-reactivity with other receptors, kinases, or ion channels.
-
Experimental Protocols
Radioligand Binding Assay for CCR2/CCR5
This protocol is a generalized procedure for determining the binding affinity of PF-04634817 to CCR2 and CCR5. Specific details may need to be optimized for your laboratory's cell lines and equipment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-04634817 for its target receptors by measuring the displacement of a specific radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human or rat CCR2 or CCR5.
-
Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-CCL2 for CCR2, [¹²⁵I]-CCL5 for CCR5).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
-
Assay Buffer: (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Wash Buffer: (e.g., 50 mM Tris-HCl, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.1).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of PF-04634817 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Unlabeled ligand (e.g., 1 µM).
-
Test Compound: Dilutions of PF-04634817.
-
-
Add Radioligand: Add the radioligand to all wells at a concentration close to its Kd.
-
Add Cell Membranes: Add the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PF-04634817 concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
Caption: Simplified signaling pathway of CCR2 and CCR5 and the inhibitory action of PF-04634817.
Caption: Workflow for determining the IC50 of PF-04634817 using a radioligand binding assay.
References
Troubleshooting inconsistent results with PF-04634817 succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04634817 succinate (B1194679). The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-04634817 succinate?
PF-04634817 is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] By blocking these receptors, it inhibits the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation.[3][4][5] This mechanism has been investigated for its therapeutic potential in inflammatory conditions like diabetic nephropathy.[3][4][5]
Q2: In what experimental models has PF-04634817 been used?
PF-04634817 has been evaluated in both preclinical animal models and human clinical trials. Notably, it has been studied in mouse models of diabetic nephropathy, such as streptozotocin-induced diabetes in Nos3-deficient mice. In these studies, it was administered orally, mixed in chow.[6] It has also been part of Phase 2 clinical trials for diabetic nephropathy and diabetic macular edema in human subjects.[3][7]
Q3: What were the major findings from the clinical trials of PF-04634817?
In a Phase 2 study for diabetic nephropathy, PF-04634817 showed a modest, but not clinically meaningful, reduction in albuminuria after 12 weeks of treatment in patients who were already receiving standard of care.[3][4] While the drug was found to be safe and well-tolerated, its clinical development for this indication was discontinued (B1498344) due to the modest efficacy observed.[3][4] Similarly, in a study on diabetic macular edema, PF-04634817 did not meet the predefined noninferiority criteria compared to intravitreal ranibizumab.[7]
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1][2] When preparing for in vivo experiments, it is recommended to make fresh working solutions on the day of use.[1]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency (IC50) Measurements
Potential Causes:
-
Compound Solubility: this compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inaccurate dosing.
-
Compound Stability: The compound may be unstable in your specific cell culture media or buffer system, especially during long incubation periods.
-
Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to the inhibitor.
-
Reagent Consistency: Batch-to-batch variability in assay reagents, such as serum or cytokines, can alter the experimental outcome.
Solutions:
-
Confirm Solubility: Before starting your experiment, visually inspect the highest concentration of your compound in the final assay media for any signs of precipitation. If precipitation occurs, consider using a lower top concentration or adding a small amount of a biocompatible solvent like DMSO (ensure the final concentration is consistent across all wells and below 0.5%).
-
Assess Compound Stability: Test the stability of PF-04634817 in your assay media over the time course of your experiment. This can be done by pre-incubating the compound in media for the full duration of the assay and then testing its activity.
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Seed cells at a precise density and ensure they are in a logarithmic growth phase at the start of the experiment.
-
Run Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your compound-treated wells. A positive control with a known CCR2/CCR5 antagonist can also help to validate the assay.
Issue 2: Modest or Inconsistent Efficacy in In Vivo Models
Potential Causes:
-
Suboptimal Dosing or Formulation: The dose may be insufficient to achieve the necessary target engagement in the tissue of interest. The formulation in chow may lead to variable intake between animals.
-
Animal Model Variability: The chosen animal model may not have a strong enough inflammatory component mediated by CCR2/CCR5 to show a robust effect of the antagonist.
-
Short Study Duration: As noted in clinical trials, the therapeutic effects of inhibiting these pathways may only become apparent over longer treatment periods.[3]
-
Lack of Direct Target Engagement Measurement: Without measuring receptor occupancy or downstream signaling in the target tissue, it is difficult to confirm that the drug is reaching its target at sufficient concentrations.
Solutions:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. Consider alternative administration routes like oral gavage for more precise dosing.
-
Model Validation: Ensure that your animal model exhibits significant upregulation of CCR2/CCR5 and their ligands (e.g., MCP-1/CCL2) in the tissue of interest.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of PF-04634817 in plasma and the target tissue to correlate exposure with the observed efficacy. A sustained increase in serum MCP-1 can be an indicator of CCR2 engagement.[3]
-
Extended Treatment Duration: Consider extending the duration of your in vivo study to allow for the potential of longer-term therapeutic effects to manifest.
Quantitative Data Summary
Table 1: In Vitro Potency of PF-04634817
| Target | Species | Potency (IC50) |
| CCR2 | Rat | 20.8 nM |
| CCR5 | Rat | 470 nM |
Data sourced from MedchemExpress.[1][2]
Table 2: Summary of Phase 2 Clinical Trial for Diabetic Nephropathy
| Parameter | Treatment Group (PF-04634817) | Placebo Group | Outcome |
| Primary Endpoint | Reduction in Urinary Albumin-to-Creatinine Ratio (UACR) | N/A | Modest reduction, not clinically meaningful[3][4] |
| Safety | Safe and well-tolerated | N/A | No significant adverse effects reported[3][4] |
| Clinical Development | Discontinued for this indication | N/A | Halted due to modest efficacy[3][4] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Mouse Model of Diabetic Nephropathy
This protocol is based on the methodology described in studies of diabetic nephropathy in Nos3-deficient mice.[6]
-
Animal Model: Utilize male Nos3-deficient mice on a C57BL/6 background.
-
Induction of Diabetes: At 8-10 weeks of age, induce diabetes by administering five consecutive daily intraperitoneal injections of streptozotocin (B1681764) (STZ) at a dose of 50 mg/kg, freshly dissolved in citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels two weeks post-STZ injection. Include only mice with blood glucose levels >15 mmol/L in the study.
-
Group Allocation: Randomly assign diabetic mice to one of the following groups:
-
Vehicle Control (standard chow)
-
This compound (30 mg/kg/day mixed in chow)
-
-
Drug Administration: The compound is incorporated into the powdered chow to achieve the target dose based on average daily food consumption.
-
Treatment Duration: Administer the respective diets for a period of 13 weeks (from week 2 to week 15 post-STZ).
-
Monitoring and Endpoints:
-
Monitor blood glucose, body weight, and food intake weekly.
-
At the end of the study, collect 24-hour urine for albuminuria assessment.
-
Collect blood for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Harvest kidneys for histological analysis (e.g., glomerulosclerosis, macrophage infiltration) and gene expression studies (e.g., inflammatory markers).
-
-
Statistical Analysis: Analyze data using appropriate statistical tests, such as ANOVA followed by a post-hoc test for multiple group comparisons.
Visualizations
Caption: PF-04634817 inhibits CCR2/CCR5 signaling pathway.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Recommended workflow for solution preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 5. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 6. seed.nih.gov [seed.nih.gov]
- 7. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
Potential for antagonist tolerance with long-term PF-04634817 use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dual CCR2/CCR5 antagonist, PF-04634817. The information addresses potential challenges, with a focus on the observed lack of sustained efficacy in clinical studies and the potential for antagonist tolerance with long-term use.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for PF-04634817?
A1: PF-04634817 is a potent, orally active dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1] By blocking these receptors, it inhibits the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. This mechanism has been investigated for its therapeutic potential in inflammatory conditions like diabetic nephropathy and diabetic macular edema.[2][3][4]
Q2: Clinical trials with PF-04634817 were discontinued (B1498344) due to a lack of efficacy. Could antagonist tolerance be a contributing factor?
A2: While PF-04634817 was found to be safe and well-tolerated in clinical trials, its development for diabetic nephropathy and diabetic macular edema was halted due to modest or insufficient efficacy.[2][3][5] The precise reasons for this lack of efficacy were not definitively concluded in the trial reports.[6] However, the phenomenon of antagonist tolerance is a potential, though not yet proven, explanation for the diminishing effects of chemokine receptor antagonists with prolonged use.[6] It is a critical factor to consider in experimental design and data interpretation.
Q3: Is there direct evidence of antagonist tolerance with long-term PF-04634817 administration?
A3: Currently, there are no publicly available studies that have specifically investigated or demonstrated antagonist tolerance to PF-04634817 in either preclinical models or human subjects. The discussion around tolerance in the context of this compound is largely based on the unexplained lack of efficacy in clinical trials and general principles of G-protein coupled receptor (GPCR) pharmacology.[6]
Troubleshooting Guides
Issue: Diminished or lack of expected in vivo efficacy with chronic PF-04634817 administration.
Potential Cause: Development of antagonist tolerance. Long-term exposure to an antagonist can sometimes lead to cellular responses that counteract the drug's effect, such as an increase in receptor density on the cell surface.[6]
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen:
-
Consider if the dosing frequency and concentration are appropriate for maintaining receptor blockade without inducing compensatory mechanisms.
-
Intermittent or "pulsed" dosing strategies could be explored to potentially mitigate the development of tolerance, although this would require empirical testing.
-
-
Assess Receptor Expression and Sensitivity:
-
In Vitro Models: If using cell-based assays, pre-incubate cells with PF-04634817 for varying durations (e.g., 24, 48, 72 hours) before assessing the antagonist's ability to block chemokine-induced signaling (e.g., calcium mobilization, chemotaxis). A rightward shift in the IC50 curve may indicate tolerance.
-
Ex Vivo Analysis: For animal studies, tissues of interest can be collected after long-term treatment to quantify CCR2 and CCR5 expression levels via techniques like Western blot, immunohistochemistry, or flow cytometry. An upregulation of these receptors compared to control groups could suggest a compensatory mechanism.
-
-
Monitor Downstream Signaling Pathways:
-
Analyze downstream markers of CCR2/CCR5 activation in your experimental system. A return towards baseline levels of these markers despite continuous drug administration could indicate the development of functional tolerance.
-
-
Consider Alternative or Combination Therapies:
-
In preclinical models of diabetic nephropathy, combining PF-04634817 with an ACE inhibitor showed broader and superior renal protection compared to the ACE inhibitor alone, even in late intervention.[7] This suggests that targeting multiple pathways may be a more effective strategy.
-
Data Presentation
Table 1: Summary of PF-04634817 Clinical Trial Outcomes
| Indication | Phase | Duration | Key Efficacy Finding | Reference |
| Diabetic Macular Edema | II | 12 weeks | Did not meet non-inferiority criteria compared to ranibizumab. | [5] |
| Diabetic Nephropathy | II | 12 weeks | Modest reduction in albuminuria; clinical development discontinued. | [2][3] |
Experimental Protocols
Protocol: Assessing Functional Antagonist Tolerance in a Cell-Based Assay
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing human CCR2 and/or CCR5 (e.g., THP-1 cells).
-
Chronic Antagonist Exposure: Treat cells with a relevant concentration of PF-04634817 (e.g., at or near the reported IC50) or vehicle control for an extended period (e.g., 24 to 72 hours).
-
Washout: Thoroughly wash the cells to remove any unbound antagonist.
-
Functional Assay: Perform a functional assay, such as a chemotaxis assay or a calcium flux assay, in response to a CCR2/CCR5 agonist (e.g., MCP-1/CCL2 or RANTES/CCL5).
-
Data Analysis: Compare the dose-response curve of the agonist in cells chronically treated with PF-04634817 to the vehicle-treated cells. A reduced potency (rightward shift) or maximal response of the antagonist in blocking the agonist effect would suggest the development of functional tolerance.
Visualizations
Caption: CCR2/CCR5 signaling pathway and the inhibitory action of PF-04634817.
Caption: A proposed logical pathway for the development of antagonist tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chemokines and Chemokine Receptors in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side effects of PF-04634817 succinate in animal studies
This guide is intended for researchers, scientists, and drug development professionals utilizing PF-04634817 succinate (B1194679) in preclinical animal studies. It provides troubleshooting advice and frequently asked questions to help manage potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PF-04634817 succinate?
A1: PF-04634817 is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] By blocking these receptors, it inhibits the recruitment of monocytes and macrophages to sites of inflammation.[3][4] This mechanism is being investigated for its therapeutic potential in diseases with an inflammatory component, such as diabetic nephropathy.[5][6]
Q2: What are the most commonly reported side effects in animal studies?
A2: Based on publicly available data, PF-04634817 is generally described as well-tolerated in animal models.[1] In a study with diabetic Nos3-/- mice, an increase in glycated hemoglobin (HbA1c) was observed with early intervention, although fasting blood glucose levels were unaffected.[1] It is important to note that comprehensive preclinical toxicology reports are not fully available in the public domain.
Q3: Are there any potential adverse effects I should monitor for based on clinical trial data?
A3: Yes, while not observed in published animal studies, human clinical trials for diabetic nephropathy reported several treatment-related serious adverse events in a small percentage of subjects. Researchers should be vigilant for signs of these conditions in animal models, which may include:
-
Renal distress: Monitor for changes in urine output, kidney biomarkers (e.g., creatinine (B1669602), BUN), and perform histology.
-
Dermatological issues: Observe for skin rashes, inflammation, or lesions.
-
Pancreatitis: Monitor for relevant serum markers like amylase and lipase, and conduct histopathological examination of the pancreas.
-
General health: Closely monitor for fever (pyrexia), signs of infection (pneumonia), and neurological changes.[5]
Q4: How does this compound affect monocyte levels?
A4: At a dose of 30 mg/kg/day in mice, PF-04634817 has been shown to significantly reduce systemic levels of total monocytes by 80% and inflammatory monocytes by 92%.[7] This is a direct pharmacological effect of CCR2 antagonism.
Q5: Should I be concerned about the "succinate" salt form?
A5: The succinate salt is used to improve the physicochemical properties of the drug. While generally considered safe, in some rare cases, high doses of succinate-containing compounds have been associated with specific toxicities. However, there is no published evidence to suggest this is a concern with PF-04634817 at typical research doses.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected Increase in Glycated Hemoglobin (HbA1c)
-
Symptom: You observe a statistically significant increase in HbA1c levels in the PF-04634817-treated group compared to the vehicle control, without a corresponding change in fasting blood glucose.
-
Possible Cause: This effect was noted in a study of diabetic Nos3-/- mice.[1] The underlying mechanism is not fully elucidated but may be specific to the disease model and the drug's effect on glucose metabolism in that context.
-
Troubleshooting Steps:
-
Confirm the Finding: Ensure the observation is consistent and not due to experimental variability.
-
Glucose Tolerance Test: Perform an oral or intraperitoneal glucose tolerance test (OGTT or IPGTT) to assess for any subtle changes in glucose handling that are not apparent from fasting glucose measurements.
-
Insulin (B600854) Levels: Measure serum insulin levels to investigate if the drug affects insulin secretion or sensitivity.
-
Contextualize the Finding: Consider if this change is clinically relevant for your specific research question. In the published study, despite the HbA1c increase, the drug still had beneficial effects on diabetic nephropathy.[7]
-
Issue 2: Signs of Renal Distress
-
Symptom: Animals treated with PF-04634817 show signs of kidney problems, such as increased serum creatinine or blood urea (B33335) nitrogen (BUN), or abnormal histopathology.
-
Possible Cause: While not reported in preclinical studies, acute renal failure was a rare but serious adverse event in human trials.[5] This could be dose-related or an idiosyncratic reaction in a specific animal model.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to see if the effect is dose-dependent.
-
Hydration: Ensure animals have ad libitum access to water, as dehydration can exacerbate kidney injury.
-
Comprehensive Urinalysis: Perform a full urinalysis panel to check for proteinuria, hematuria, and other markers of kidney damage.
-
Histopathology: Conduct a thorough histopathological examination of the kidneys by a qualified veterinary pathologist to characterize the nature of the injury.
-
Issue 3: Skin Lesions or Inflammation
-
Symptom: Animals develop dermatitis or other skin abnormalities after initiation of treatment.
-
Possible Cause: Dermatitis and psoriasis were noted as potential treatment-related side effects in human studies.[5] This could be an immune-mediated response.
-
Troubleshooting Steps:
-
Dermatological Examination: Have the lesions evaluated by a veterinarian. Consider taking biopsies for histopathology.
-
Dose Reduction: Determine if the skin reactions are dose-related.
-
Consider the Animal Model: As PF-04634817 is an immunomodulatory agent, its effects may be more pronounced in immunocompetent animals. Note any strain-specific sensitivities.
-
Data Presentation
Table 1: Potential Side Effects of PF-04634817 (Inferred from Clinical and Preclinical Data)
| Side Effect Category | Specific Observation | Species | Dosage | Frequency/Incidence | Source |
| Metabolic | Increased Glycated Hemoglobin (HbA1c) | Mouse (diabetic Nos3-/-) | 30 mg/kg/day | Not specified | [1] |
| Renal | Acute Renal Failure | Human | 150-200 mg/day | Rare (part of 4% of subjects with treatment-related SAEs) | [5] |
| Dermatologic | Dermatitis, Psoriasis | Human | 150-200 mg/day | Rare (part of 4% of subjects with treatment-related SAEs) | [5] |
| Gastrointestinal | Acute Pancreatitis | Human | 150-200 mg/day | Rare (part of 4% of subjects with treatment-related SAEs) | [5] |
| Systemic | Pyrexia (Fever), Pneumonia | Human | 150-200 mg/day | Rare (part of 4% of subjects with treatment-related SAEs) | [5] |
| Neurological | Cerebral Infarction | Human | 150-200 mg/day | Rare (part of 4% of subjects with treatment-related SAEs) | [5] |
| Hematologic | Reduction in total and inflammatory monocytes | Mouse | 30 mg/kg/day | 80-92% reduction | [7] |
Note: Serious Adverse Events (SAEs) in the human study were observed in 6 out of 170 subjects (4%) receiving the drug.[5]
Experimental Protocols
Protocol 1: General Health and Side Effect Monitoring in Rodents
-
Objective: To systematically monitor for potential adverse effects of this compound during in vivo studies.
-
Methodology:
-
Animal Model: Use age- and sex-matched rodents appropriate for the study.
-
Groups: Include a vehicle control group, and at least two dose levels of PF-04634817 (a planned therapeutic dose and a higher dose to assess toxicity).
-
Administration: Administer the compound or vehicle via the planned experimental route (e.g., oral gavage) for the duration of the study.
-
Daily Monitoring:
-
Record clinical signs including posture, activity level, and grooming.
-
Check for skin abnormalities, including redness, swelling, or lesions.
-
Monitor food and water intake.
-
-
Weekly Monitoring:
-
Record body weight.
-
-
Interim and Terminal Procedures:
-
Collect blood samples via appropriate methods (e.g., tail vein, submandibular) for complete blood count (CBC) and serum chemistry panels (including renal and liver function markers).
-
At the end of the study, perform a complete necropsy. Record organ weights (liver, kidney, spleen, etc.).
-
Collect tissues (especially kidney, liver, pancreas, and skin) and fix in 10% neutral buffered formalin for histopathological examination.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for monitoring animal health.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 5. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Technical Support Center: Validating PF-04634817 Succinate Activity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04634817 succinate (B1194679) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is PF-04634817 succinate and what is its mechanism of action?
A1: this compound is a potent, orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] Its mechanism of action involves blocking the binding of their respective chemokine ligands, such as Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) to CCR2 and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES or CCL5) to CCR5. This inhibition prevents the downstream signaling cascades that lead to the recruitment of inflammatory cells like monocytes and macrophages to sites of inflammation.[4][5]
Q2: Which primary cell types are suitable for validating the activity of this compound?
A2: Primary cells expressing CCR2 and/or CCR5 are ideal for validating the activity of this compound. The most commonly used cell types include:
-
Primary Human Monocytes: These cells express high levels of CCR2 and are excellent for chemotaxis assays.[6][7]
-
Primary Human Macrophages: Differentiated from monocytes, these cells are crucial for studying inflammatory responses and cytokine secretion.[8]
-
Peripheral Blood Mononuclear Cells (PBMCs): This mixed population contains monocytes and lymphocytes and can be used for various functional assays.
-
Primary T-lymphocytes: Subsets of these cells express CCR5 and are relevant for studying lymphocyte migration.
The choice of cell type will depend on the specific research question and the relative expression levels of CCR2 and CCR5 in the chosen cells.
Q3: What is the recommended concentration range for this compound in primary cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the concentration of the chemokine ligand used. Based on its reported potency, a starting concentration range of 1 nM to 1 µM is recommended for in vitro assays. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
| Receptor | Species | IC50 |
| CCR2 | Rat | 20.8 nM[1][2][3] |
| CCR5 | Rat | 470 nM[1][2][3] |
Troubleshooting Guides
Problem 1: No or low inhibition of cell migration in a chemotaxis assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound: | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Low expression of CCR2/CCR5 on primary cells: | Verify the expression of CCR2 and CCR5 on your primary cells using flow cytometry or qPCR before conducting the chemotaxis assay.[6] |
| Incorrect chemoattractant concentration: | Optimize the concentration of the chemoattractant (e.g., CCL2 or CCL5). An excessively high concentration might overcome the inhibitory effect of the antagonist. Perform a chemokine dose-response curve to find the EC50 for migration. |
| Degradation of this compound: | Prepare fresh stock solutions of the compound. Ensure proper storage of the stock solution as recommended by the manufacturer. |
| Issues with the chemotaxis chamber: | Ensure the Boyden chamber is assembled correctly and that the membrane pore size is appropriate for the cell type being used (e.g., 5.0 µm for monocytes).[6] |
| Cell viability issues: | Perform a cytotoxicity assay to ensure that the concentrations of this compound used are not toxic to the cells.[9] |
Problem 2: High background signal in a calcium mobilization assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Autofluorescence of the compound: | Run a control with this compound alone (without cells or dye) to check for autofluorescence at the excitation and emission wavelengths used. |
| Cellular stress: | Handle cells gently during the loading of the calcium indicator dye (e.g., Fluo-4 AM).[10] Ensure cells are healthy and not overly confluent. |
| Suboptimal dye concentration or loading time: | Optimize the concentration of the calcium indicator dye and the incubation time to maximize the signal-to-noise ratio. |
| Leakage of the dye: | Ensure that the assay buffer is appropriate and that the cells are not compromised, which could lead to dye leakage. |
Problem 3: Inconsistent results in cytokine secretion assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Donor-to-donor variability in primary cells: | Use cells from multiple donors to ensure the observed effects are not donor-specific.[7] |
| Timing of cytokine measurement: | The kinetics of cytokine secretion can vary. Perform a time-course experiment to determine the optimal time point for measuring the cytokine of interest.[11] |
| Cell activation state: | Ensure that the cells are properly activated with a stimulus (e.g., LPS) to induce cytokine secretion before testing the inhibitory effect of this compound.[12] |
| Sensitivity of the detection method: | Use a highly sensitive detection method such as ELISA or a multiplex bead-based assay to accurately quantify cytokine levels.[12][13] |
Experimental Protocols
Protocol 1: Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes how to assess the ability of this compound to inhibit the migration of primary human monocytes towards a CCL2 gradient.
Materials:
-
Primary human monocytes
-
This compound
-
Recombinant human CCL2
-
Boyden chamber with 5.0 µm pore size polycarbonate membrane
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
Methodology:
-
Isolate primary human monocytes from healthy donor blood.
-
Assess cell viability and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the chemoattractant (CCL2) at its EC50 concentration to the lower wells of the Boyden chamber.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber using a fluorescent dye like Calcein-AM and a fluorescence plate reader.
-
Calculate the percentage of inhibition of migration relative to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in primary cells in response to a chemokine, and its inhibition by this compound.
Materials:
-
Primary cells expressing CCR2 or CCR5
-
This compound
-
Recombinant human CCL2 or CCL5
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Plate the primary cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 30 minutes.
-
Place the plate in a fluorescence plate reader and begin kinetic reading.
-
After establishing a baseline fluorescence, add the chemokine ligand (CCL2 or CCL5) to induce calcium mobilization.
-
Continue to record the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound.[10]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for a monocyte chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment, inflammation and cartilage destruction in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of single-cell cytokine secretion reveals a role for paracrine signaling in coordinating macrophage responses to TLR4 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. Cytokine production capabilities of human primary monocyte-derived macrophages from patients with diabetes mellitus type 2 with and without diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing modest efficacy of PF-04634817 in preclinical models
Welcome to the technical support center for PF-04634817. This resource is designed for researchers, scientists, and drug development professionals investigating the preclinical efficacy of PF-04634817, a dual CCR2/CCR5 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and address the modest efficacy observed in some preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is PF-04634817 and what is its mechanism of action?
A1: PF-04634817 is an orally active, small-molecule dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1] These receptors are key mediators in the inflammatory process, primarily by controlling the migration of monocytes and macrophages to sites of inflammation. By blocking these receptors, PF-04634817 is designed to inhibit this inflammatory cell recruitment, which is implicated in the pathogenesis of various diseases, including diabetic nephropathy.[2][3]
Q2: Why was the clinical development of PF-04634817 for diabetic nephropathy discontinued?
A2: The clinical development of PF-04634817 for diabetic nephropathy was halted due to a "modest efficacy" observed in Phase 2 clinical trials.[2][3] While the drug was found to be safe and well-tolerated, the observed reduction in albuminuria, the primary endpoint, was not considered clinically meaningful enough to proceed to Phase 3 trials.[2][3]
Q3: What were the key findings from preclinical studies of PF-04634817?
A3: Preclinical studies, particularly in mouse models of diabetic nephropathy, showed some promising results. For instance, in hypertensive, diabetic Nos3-/- mice, early intervention with PF-04634817 inhibited kidney inflammation, glomerulosclerosis, albuminuria, and podocyte loss.[4] A late intervention also showed benefits in reducing inflammation and glomerulosclerosis.[4] Notably, the combination of PF-04634817 with an ACE inhibitor (captopril) provided superior renal protection compared to the ACE inhibitor alone in a model of established diabetic glomerulosclerosis.[4]
Q4: What are some potential reasons for the discrepancy between preclinical and clinical efficacy of PF-04634817?
A4: The translation of preclinical findings to clinical success is a well-known challenge in drug development. Several factors could have contributed to the modest clinical efficacy of PF-04634817 despite promising preclinical data:
-
Animal Model Limitations: The animal models used, while valuable, may not fully recapitulate the complex pathophysiology of human diabetic nephropathy.[5] Factors such as genetic heterogeneity, environmental influences, and the chronicity of the disease in humans are difficult to model in animals.
-
Redundancy in the Chemokine System: The chemokine system is highly redundant, with multiple ligands and receptors. Blocking only CCR2 and CCR5 may not be sufficient to halt the inflammatory cascade, as other chemokine pathways could compensate.[6][7]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug metabolism, distribution, and target engagement between preclinical species and humans can lead to different efficacy outcomes.
-
Patient Population Heterogeneity: The clinical trial population was likely more heterogeneous than the inbred animal strains used in preclinical studies, leading to a wider range of responses.
Troubleshooting Guide: Addressing Modest Efficacy in Your Experiments
This guide is intended to help researchers troubleshoot experiments where PF-04634817 is showing modest or inconsistent efficacy.
Issue 1: Lower than expected in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | Verify the identity and purity of your PF-04634817 lot using analytical methods like LC-MS and NMR. Ensure proper storage conditions (cool, dry, and dark) to prevent degradation. |
| Assay Conditions | Optimize assay parameters such as cell density, ligand concentration (use EC50 to EC80 for antagonism), and incubation times. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Cell Line/Primary Cell Variability | Confirm CCR2 and CCR5 expression levels on your target cells using flow cytometry or qPCR. Passage number can affect receptor expression; use cells within a consistent passage range. |
| Ligand Quality | Use a high-quality, bioactive chemokine ligand (e.g., CCL2/MCP-1 for CCR2, CCL5/RANTES for CCR5). Validate the activity of each new lot of ligand. |
Issue 2: Lack of robust in vivo efficacy in animal models.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Route of Administration | Conduct a dose-ranging study to determine the optimal dose for your model. Consider alternative routes of administration if oral bioavailability is a concern in your specific animal strain. |
| Pharmacokinetics in Your Model | Perform pharmacokinetic studies in your chosen animal model to determine key parameters like Cmax, Tmax, and half-life. This will help in designing an effective dosing regimen to ensure adequate target coverage. |
| Animal Model Selection and Disease Stage | Choose an animal model that is most relevant to the human disease you are studying. The timing of intervention is critical; early intervention may be more effective than treatment in advanced disease stages.[4] |
| Combination Therapy | As shown in preclinical studies with PF-04634817, combination with standard-of-care agents (like ACE inhibitors) may be necessary to achieve significant efficacy.[4] |
| Endpoint Selection and Variability | Use well-validated and sensitive endpoints to measure efficacy. Ensure you have sufficient animal numbers to account for biological variability and achieve statistical power. |
Data Presentation
Table 1: In Vitro Potency of PF-04634817
| Target | Species | Assay Type | IC50 (nM) | Reference |
| CCR2 | Rat | Not Specified | 20.8 | [1] |
| CCR5 | Rat | Not Specified | 470 | [1] |
Note: Detailed public data on the in vitro potency of PF-04634817 across various assays and species is limited. Researchers should perform their own in vitro characterization.
Table 2: Summary of a Preclinical In Vivo Study of PF-04634817 in a Mouse Model of Diabetic Nephropathy
| Animal Model | Treatment Groups | Key Findings | Reference |
| Hypertensive, diabetic Nos3-/- mice | - Untreated diabetic mice- Diabetic mice + PF-04634817 (early intervention)- Diabetic mice + PF-04634817 (late intervention)- Diabetic mice + Captopril (B1668294) (late intervention)- Diabetic mice + PF-04634817 + Captopril (late intervention) | - Early PF-04634817 intervention reduced albuminuria, kidney inflammation, and glomerulosclerosis.- Late PF-04634817 intervention reduced inflammation and glomerulosclerosis but not albuminuria.- Combination of PF-04634817 and captopril provided superior renal protection compared to captopril alone. | [4] |
Experimental Protocols
1. In Vitro Chemotaxis Assay (Representative Protocol)
This protocol describes a common method to assess the ability of PF-04634817 to block CCR2/CCR5-mediated cell migration.
-
Cell Lines: Use a monocytic cell line endogenously expressing CCR2 and/or CCR5 (e.g., THP-1) or primary monocytes.
-
Reagents:
-
PF-04634817 stock solution (in DMSO).
-
Chemoattractant: Recombinant human CCL2 (for CCR2) or CCL5 (for CCR5).
-
Assay medium: RPMI 1640 + 0.5% BSA.
-
Transwell inserts (e.g., 5 µm pore size for monocytes).
-
-
Procedure:
-
Prepare a dilution series of PF-04634817 in assay medium.
-
Pre-incubate cells with the different concentrations of PF-04634817 or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay (e.g., Calcein AM) or by cell counting.
-
Calculate the IC50 value of PF-04634817 by plotting the percentage of inhibition against the log of the compound concentration.
-
2. Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model (Representative Protocol)
This is a widely used model to induce type 1 diabetes and subsequent kidney damage in mice.
-
Animals: Use a susceptible mouse strain (e.g., C57BL/6 or DBA/2J).
-
Reagents:
-
Streptozotocin (STZ).
-
Citrate buffer (pH 4.5).
-
PF-04634817 formulated for oral administration.
-
-
Procedure:
-
Induction of Diabetes: Administer multiple low doses of STZ (e.g., 50 mg/kg) intraperitoneally for 5 consecutive days.[8]
-
Blood Glucose Monitoring: Monitor blood glucose levels regularly. Mice with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: Begin administration of PF-04634817 or vehicle control at the desired time point (early or late intervention).
-
Endpoint Analysis:
-
Albuminuria: Collect urine at regular intervals and measure the albumin-to-creatinine ratio (ACR).
-
Histology: At the end of the study, perfuse and collect the kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis, immunostaining for inflammatory markers).
-
Gene Expression: Analyze the expression of inflammatory and fibrotic markers in kidney tissue by qPCR.
-
-
Mandatory Visualizations
Caption: Simplified signaling pathway of CCR2 and CCR5 and the inhibitory action of PF-04634817.
Caption: General experimental workflow for the preclinical evaluation of PF-04634817.
References
- 1. PF-04634817 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on the Use of Animal Models in Diabetic Nephropathy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Concepts and Approaches for Chemokine-Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine receptor antagonists: overcoming developmental hurdles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diacomp.org [diacomp.org]
Validation & Comparative
A Comparative Guide to CCR2 Antagonists: PF-04634817 Succinate and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target in a multitude of inflammatory and fibrotic diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists. This guide provides an objective comparison of PF-04634817 succinate (B1194679) against other notable CCR2 antagonists, supported by experimental data, to aid researchers in their drug development endeavors.
Overview of Compared CCR2 Antagonists
This guide focuses on a selection of CCR2 antagonists that have been prominent in clinical and preclinical research:
-
PF-04634817 succinate: A potent, orally active dual antagonist of CCR2 and CCR5.[1][2]
-
Cenicriviroc (B192934) (CVC): An orally administered dual antagonist of CCR2 and CCR5.[3]
-
BMS-741672: A selective and orally active CCR2 antagonist.[4][5]
-
Plozalizumab (MLN1202): A humanized monoclonal antibody that specifically targets CCR2.[6]
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of the selected CCR2 antagonists, primarily focusing on their half-maximal inhibitory concentration (IC50) against their target receptors.
| Compound | Target(s) | Human CCR2 IC50 (nM) | Human CCR5 IC50 (nM) | Selectivity (CCR5/CCR2) | Reference(s) |
| This compound | CCR2/CCR5 | 20.8 (rat) | 470 (rat) | ~22.6 | [2][7] |
| Cenicriviroc | CCR2/CCR5 | Not explicitly stated in provided results | Not explicitly stated in provided results | Dual antagonist | [3] |
| BMS-741672 | CCR2 | 1.1 | >770 | >700 | [4][5] |
| Plozalizumab (MLN1202) | CCR2 | Not applicable (Monoclonal Antibody) | Not applicable | Highly Specific for CCR2 | [6] |
Pharmacokinetic Profiles
A summary of the available pharmacokinetic parameters for these antagonists is presented below. These parameters are crucial for determining dosing regimens and predicting in vivo efficacy.
| Compound | Species | Administration | Tmax | T½ | Oral Bioavailability (%) | Reference(s) |
| This compound | Human | Oral | Not specified | Not specified | Not specified | [8] |
| Cenicriviroc | Human (Healthy) | Oral | ~2 hours | ~30-40 hours | Not specified | [9] |
| Human (Mild Hepatic Impairment) | Oral | Not specified | 13.7 hours (effective) | Not specified | [10] | |
| Human (Moderate Hepatic Impairment) | Oral | Not specified | 25.4 hours (effective) | Not specified | [10] | |
| BMS-741672 | Rat | Oral | Not specified | 5.1 hours (IV) | 51 | [5][11] |
| Cynomolgus Monkey | Oral | Not specified | 3.2 hours (IV) | 46 | [5][11] | |
| Plozalizumab (MLN1202) | Human | Intravenous | Not applicable | Not specified | Not applicable | [6] |
Clinical Trial Outcomes
The clinical development of these CCR2 antagonists has yielded varied results, highlighting the complexities of targeting this pathway in different disease contexts.
| Compound | Indication(s) | Phase | Key Findings | Outcome | Reference(s) |
| This compound | Diabetic Nephropathy | Phase 2 | Showed a modest, non-statistically significant reduction in albuminuria.[12][13] | Development Discontinued | [12][13] |
| Cenicriviroc | Nonalcoholic Steatohepatitis (NASH) with Fibrosis | Phase 2b (CENTAUR) | Met the secondary endpoint of ≥1-stage improvement in fibrosis without worsening of NASH at year 1 (20% vs 10% placebo).[3] | Advanced to Phase 3 | [3] |
| Nonalcoholic Steatohepatitis (NASH) with Fibrosis | Phase 3 (AURORA) | Did not meet the primary endpoint of fibrosis improvement of at least one stage without worsening of steatohepatitis at 12 months.[14] | Development Halted | [14] | |
| Plozalizumab (MLN1202) | Atherosclerosis, Bone Metastases, Malignant Melanoma | Phase 2 | Showed a positive effect in a Phase 2 trial for bone metastases.[6] | Discontinued | [15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Simplified CCR2 signaling cascade upon ligand binding.
Caption: A typical workflow for the evaluation of CCR2 antagonists.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize CCR2 antagonists.
CCR2 Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing human CCR2 (e.g., THP-1 cells).
-
Radioligand: [¹²⁵I]-CCL2 or a tritiated small molecule CCR2 antagonist.
-
Test Compound: CCR2 antagonist of interest.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a source of protein (e.g., 0.1% BSA) to reduce non-specific binding.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester or 96-well filter plates.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing CCR2. Resuspend the cells or prepare cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer for total binding.
-
A high concentration of an unlabeled CCR2 ligand for non-specific binding determination.
-
Serial dilutions of the test compound.
-
-
Radioligand Addition: Add the radioligand at a concentration near its dissociation constant (Kd) to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a filter membrane to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Chemotaxis Assay
Objective: To measure the ability of a CCR2 antagonist to functionally inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Monocytic cells that express CCR2 (e.g., THP-1 or primary human monocytes).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: CCR2 antagonist of interest.
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Transwell®).
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader: To measure the fluorescence of migrated cells.
Procedure:
-
Cell Preparation: Culture and harvest the cells. Resuspend them in assay medium.
-
Compound Pre-incubation: Incubate the cells with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 to the lower wells of the chemotaxis chamber.
-
Add assay medium without CCL2 to control wells.
-
Place the porous inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.
Conclusion
The landscape of CCR2 antagonists is diverse, with compounds ranging from dual-receptor small molecules to highly specific monoclonal antibodies. While this compound demonstrated a good safety profile, its clinical development was halted due to modest efficacy in diabetic nephropathy.[12][13] In contrast, cenicriviroc showed initial promise in treating liver fibrosis in NASH, though it ultimately failed to meet its primary endpoint in a Phase 3 trial.[14] BMS-741672 stands out for its high selectivity for CCR2, a desirable characteristic for minimizing off-target effects.[4] Plozalizumab, as a monoclonal antibody, offers a different therapeutic modality with high specificity.[6]
The choice of a CCR2 antagonist for a specific research or therapeutic application will depend on a careful consideration of its potency, selectivity, pharmacokinetic profile, and the specific disease context. The experimental protocols provided herein offer a foundation for the in vitro characterization of novel CCR2 antagonists, a critical step in the drug discovery and development pipeline.
References
- 1. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Study Details Page [abbvieclinicaltrials.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
PF-04634817 Succinate vs. ACE Inhibitors: A Comparative Efficacy Analysis in the Context of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the investigational drug PF-04634817 succinate (B1194679) and the established class of Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on their application in diabetic nephropathy. This analysis is supported by preclinical and clinical data to inform research and development decisions.
Executive Summary
PF-04634817 succinate is a dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5), which are implicated in the inflammatory processes of diabetic nephropathy. ACE inhibitors, a cornerstone in the management of diabetic kidney disease, primarily act by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to reduced blood pressure and renal protection.
Preclinical studies in a mouse model of diabetic nephropathy demonstrated that while both PF-04634817 and the ACE inhibitor captopril (B1668294) showed renoprotective effects, their mechanisms and efficacy profiles differed. Notably, the combination of PF-04634817 and an ACE inhibitor provided superior renal protection compared to the ACE inhibitor alone. However, the clinical development of PF-04634817 for diabetic nephropathy was discontinued (B1498344) due to modest efficacy observed in a Phase 2 clinical trial.[1][2]
Mechanism of Action
This compound
PF-04634817 is a potent and orally active dual antagonist of CCR2 and CCR5.[1] These receptors are involved in the recruitment of inflammatory cells, such as monocytes and macrophages, to the kidneys, a key process in the pathogenesis of diabetic nephropathy. By blocking these receptors, PF-04634817 aims to reduce renal inflammation and subsequent kidney damage.
ACE Inhibitors
ACE inhibitors, such as captopril, block the conversion of angiotensin I to angiotensin II.[2][3][4] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By reducing angiotensin II levels, ACE inhibitors lower blood pressure, decrease intraglomerular pressure, and reduce proteinuria, thereby slowing the progression of diabetic nephropathy.
Signaling Pathway Overview
The following diagram illustrates the distinct signaling pathways targeted by PF-04634817 and ACE inhibitors within the context of diabetic nephropathy.
Caption: Mechanisms of PF-04634817 and ACE inhibitors.
Preclinical Efficacy Data: Head-to-Head Comparison
A key preclinical study investigated the efficacy of PF-04634817, captopril, and their combination in a hypertensive mouse model of progressive diabetic glomerulosclerosis (Nos3-deficient mice with streptozotocin-induced diabetes). The study included both early (weeks 2-15) and late (weeks 8-15) interventions.
Quantitative Efficacy Data (Late Intervention: Weeks 8-15)
| Parameter | Diabetic Control | PF-04634817 (30 mg/kg/day) | Captopril (10 mg/kg/day) | PF-04634817 + Captopril |
| Systolic Blood Pressure (mmHg) | ~145 | ~145 | ~125 | ~125 |
| Albuminuria (ACR, µg/mg) | ~1500 | ~1500 | ~500 | ~500 |
| Glomerulosclerosis Index | ~1.8 | ~1.2 | ~1.4 | ~0.8 |
| Renal Macrophage Infiltration (cells/mm²) | ~120 | ~60 | ~120 | ~60 |
Data are approximated from graphical representations in the source publication for illustrative purposes.
Experimental Protocols
Animal Model and Diabetes Induction
-
Animal Model: Male endothelial nitric oxide synthase-deficient (Nos3-/-) mice on a C57BL/6 background were used. These mice exhibit hypertension, a key feature of progressive diabetic nephropathy.
-
Diabetes Induction: Diabetes was induced by five daily intraperitoneal injections of streptozotocin (B1681764) (STZ) at a dose of 55 mg/kg. Blood glucose levels were monitored, and mice with levels >15 mmol/L were considered diabetic.
Treatment Groups and Administration
-
Late Intervention Study: Treatment was initiated at week 8 after STZ injection and continued for 7 weeks.
-
PF-04634817: Administered at 30 mg/kg/day mixed in chow.
-
Captopril: Administered at 10 mg/kg/day in drinking water.
-
Combination Therapy: Both PF-04634817 and captopril were administered as described above.
-
Control Groups: Nondiabetic and diabetic Nos3-/- mice received normal chow and water.
-
Efficacy Parameter Assessment
-
Blood Pressure: Systolic blood pressure was measured by tail-cuff plethysmography.
-
Albuminuria: Urine was collected over 24 hours in metabolic cages. Albumin and creatinine (B1669602) concentrations were measured by ELISA and a colorimetric assay, respectively, to determine the albumin-to-creatinine ratio (ACR).
-
Glomerulosclerosis: Kidney sections were stained with periodic acid-Schiff (PAS) and a semiquantitative glomerulosclerosis index (0-4) was determined by a blinded observer.
-
Renal Macrophage Infiltration: Kidney sections were immunostained for the macrophage marker F4/80. The number of F4/80-positive cells in the glomeruli and tubulointerstitium was quantified.
Experimental Workflow
The following diagram outlines the experimental workflow of the preclinical study.
Caption: Preclinical experimental workflow.
Clinical Development and Conclusion
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy of PF-04634817 in adults with overt diabetic nephropathy who were already receiving standard of care (an ACE inhibitor or an angiotensin receptor blocker).[1][2] The primary endpoint was the reduction in the urinary albumin-to-creatinine ratio (UACR) after 12 weeks.
The study found a modest, placebo-adjusted reduction in UACR of 8.2% in the PF-04634817 arm.[1][2] While the drug was safe and well-tolerated, the limited efficacy led to the discontinuation of its clinical development for this indication.[1][2]
References
- 1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
Validating In Vivo Target Inhibition: A Comparative Guide to PF-04634817 Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-04634817 succinate (B1194679), a dual C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) antagonist, with alternative therapeutic strategies for in vivo target inhibition. The focus is on its application in inflammatory diseases, particularly diabetic nephropathy, supported by experimental data and detailed methodologies.
Introduction to PF-04634817 Succinate and the Role of CCR2/CCR5
This compound is a potent, orally active small molecule that simultaneously blocks the signaling of two key chemokine receptors: CCR2 and CCR5.[1] These receptors, and their primary ligands (CCL2/MCP-1 and CCL5/RANTES, respectively), are instrumental in orchestrating the migration and infiltration of monocytes and macrophages into tissues, a critical process in the inflammatory cascade associated with various diseases.[2][3] In the context of diabetic complications, this inflammatory response is a key driver of tissue damage.[4][5] By antagonizing both CCR2 and CCR5, PF-04634817 aims to mitigate this pathological inflammation.
Comparative In Vivo Efficacy
The in vivo efficacy of PF-04634817 has been evaluated in preclinical models of diabetic nephropathy and in clinical trials. This section compares its performance with other CCR2/CCR5 antagonists and alternative therapeutic approaches.
Table 1: Comparison of In Vivo Efficacy of CCR2/CCR5 Antagonists in Diabetic Nephropathy Models
| Compound | Target(s) | Animal Model | Key In Vivo Endpoints | Outcome |
| This compound | CCR2/CCR5 | Streptozotocin (STZ)-induced diabetic Nos3-/- mice | Albuminuria, Glomerular Macrophage Infiltration, Renal Inflammation (TNF-α mRNA) | Early intervention significantly reduced albuminuria, glomerular macrophage infiltration, and renal TNF-α expression. Late intervention also reduced inflammation and glomerulosclerosis but did not significantly impact albuminuria.[6] |
| Cenicriviroc | CCR2/CCR5 | Mouse models of liver and kidney fibrosis | Monocyte/macrophage recruitment, Collagen deposition | Significantly reduced monocyte/macrophage recruitment in vivo. In a model of unilateral ureteral obstruction, it reduced kidney collagen content and expression of fibrotic and inflammatory markers.[7] |
| BMS-813160 | CCR2/CCR5 | Thioglycollate-induced peritonitis mouse model | Inflammatory monocyte and macrophage migration | Demonstrated efficacy in inhibiting the migration of inflammatory monocytes and macrophages.[8][9] |
| CCX140-B | CCR2 | STZ-induced diabetic human CCR2 knockin mice | Albuminuria, Glomerular Hypertrophy, Podocyte Density, Adipose Tissue Inflammatory Macrophages | Decreased albuminuria, glomerular hypertrophy, and adipose tissue inflammatory macrophages. It also improved glycemic control.[1] |
| INCB3344 | CCR2 | db/db mice (Type 2 diabetes model) | Albuminuria, Serum Creatinine (B1669602), Mesangial Proliferation | Decreased albuminuria and serum creatinine levels, and improved mesangial proliferation.[10] |
In Vivo Target Engagement and Pharmacodynamics
Effective in vivo target inhibition is contingent on demonstrating that the drug engages its intended molecular targets at therapeutic concentrations. For PF-04634817, this has been assessed through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) biomarkers.
Table 2: Pharmacodynamic Biomarkers for In Vivo Target Engagement of PF-04634817
| Biomarker | Method | Expected Effect of Target Engagement |
| Serum CCL2 (MCP-1) Levels | ELISA | Increased serum CCL2 levels. This paradoxical effect is a hallmark of CCR2 antagonism, as blocking the receptor prevents its ligand from being internalized and cleared by CCR2-expressing cells.[11] |
| Circulating Monocyte Count | Flow Cytometry | Decreased number of circulating monocytes. CCR2 is crucial for the mobilization of monocytes from the bone marrow into the bloodstream.[11] |
| CCR2 Receptor Occupancy | Ex vivo p-ERK Assay | Inhibition of CCL2-induced phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule of CCR2 activation.[11][12] |
| CCR5 Receptor Occupancy | Ex vivo Receptor Internalization Assay | Blockade of agonist-induced internalization of the CCR5 receptor.[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CCR2/CCR5 signaling pathway and a generalized workflow for in vivo validation of a target inhibitor.
Caption: CCR2/CCR5 Signaling Pathway and Inhibition by PF-04634817.
Caption: Generalized workflow for in vivo validation of a drug candidate.
Experimental Protocols
In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model
This protocol is a generalized representation based on methodologies used in preclinical studies of CCR2/CCR5 antagonists.[6][13]
Objective: To evaluate the in vivo efficacy of a test compound in a model of diabetic nephropathy.
Materials:
-
Male mice (e.g., C57BL/6 or specific genetic models like Nos3-/-)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test compound (e.g., this compound) and vehicle
-
Metabolic cages for urine collection
-
Assay kits for albumin and creatinine
-
Histology reagents and antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages)
Procedure:
-
Induction of Diabetes:
-
Administer low-dose STZ (e.g., 50 mg/kg) intraperitoneally for 5 consecutive days to induce hyperglycemia.
-
Confirm diabetes by measuring blood glucose levels; mice with levels >250 mg/dL are typically considered diabetic.
-
-
Compound Administration:
-
Randomly assign diabetic mice to treatment groups (vehicle control, test compound at various doses).
-
Administer the test compound and vehicle according to the study design (e.g., daily oral gavage).
-
-
In-life Monitoring:
-
Monitor body weight and blood glucose levels regularly.
-
At specified time points, place mice in metabolic cages for 24-hour urine collection to measure urinary albumin-to-creatinine ratio (UACR).
-
-
Terminal Procedures:
-
At the end of the treatment period, collect blood for serum analysis and perfuse the animals to collect kidneys.
-
Process one kidney for histological analysis (fixation in formalin, paraffin (B1166041) embedding) and the other for molecular analysis (snap-freeze in liquid nitrogen).
-
-
Data Analysis:
-
Quantify UACR to assess kidney function.
-
Perform immunohistochemistry on kidney sections to quantify glomerular macrophage infiltration (e.g., CD68-positive cells).
-
Conduct quantitative PCR on kidney lysates to measure the expression of inflammatory markers (e.g., TNF-α).
-
Pharmacodynamic Biomarker Analysis: Circulating Monocyte Count by Flow Cytometry
This protocol provides a general framework for quantifying circulating monocytes.[14][15]
Objective: To measure changes in circulating monocyte populations as a pharmacodynamic marker of CCR2 inhibition.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against monocyte markers (e.g., CD45, CD11b, Ly6C for mice; CD14, CD16 for humans)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from treated and control animals at specified time points post-dose.
-
Antibody Staining:
-
Aliquot a defined volume of whole blood (e.g., 100 µL) into FACS tubes.
-
Add the antibody cocktail and incubate in the dark at 4°C for 30 minutes.
-
-
Red Blood Cell Lysis:
-
Add RBC lysis buffer and incubate at room temperature for 10-15 minutes.
-
Centrifuge the tubes to pellet the white blood cells.
-
-
Washing:
-
Aspirate the supernatant and wash the cell pellet with FACS buffer.
-
Repeat the wash step.
-
-
Data Acquisition and Analysis:
-
Resuspend the cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on leukocyte populations (e.g., using CD45) and subsequently identify monocyte subsets based on their specific marker expression.
-
Conclusion
This compound demonstrates clear in vivo target engagement by modulating key pharmacodynamic biomarkers and shows efficacy in preclinical models of diabetic nephropathy by reducing inflammation and albuminuria. However, its clinical development for this indication was halted due to modest efficacy.[16][17] The comparative data presented in this guide highlights the therapeutic potential of targeting the CCR2/CCR5 axis and provides a framework for evaluating the in vivo performance of PF-04634817 and its alternatives. The detailed protocols and workflows offer a practical resource for researchers designing and interpreting in vivo studies for novel anti-inflammatory agents.
References
- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 2. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diacomp.org [diacomp.org]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Drug Discovery Workflow - What is it? [vipergen.com]
- 12. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 17. Contrasting Effects of CCR5 and CCR2 Deficiency in the Pulmonary Inflammatory Response to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PF-04634817 Succinate's Efficacy: A Comparative Guide Against Genetic Models in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of PF-04634817 succinate (B1194679), a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), with the phenotypes observed in genetic models involving the knockout of these receptors. The focus of this analysis is on the context of diabetic nephropathy, a major microvascular complication of diabetes. By juxtaposing data from preclinical pharmacological intervention with findings from genetic knockout studies, this guide aims to offer a clearer understanding of the on-target effects of PF-04634817 and its potential as a therapeutic agent.
Data Presentation: Pharmacological vs. Genetic Intervention in Diabetic Nephropathy
The following tables summarize key quantitative data from studies utilizing PF-04634817 and from research on CCR2 and CCR5 knockout mouse models in the context of diabetic nephropathy.
Table 1: Comparison of Renal Function and Injury Markers
| Parameter | Pharmacological Model: PF-04634817 in Diabetic Nos3-/- Mice | Genetic Model: CCR2 Knockout (CCR2-/-) Diabetic Mice | Genetic Model: CCR5 Knockout (CCR5-/-) Diabetic Mice |
| Albuminuria | Significantly reduced with early intervention.[1] | Significantly attenuated. | Data not directly available in diabetic nephropathy models, but CCR5 deficiency is associated with reduced inflammation. |
| Glomerular Filtration Rate (GFR) | Early intervention inhibited renal function impairment.[1] | Preserved or improved compared to wild-type diabetic mice. | Data not directly available in diabetic nephropathy models. |
| Blood Urea Nitrogen (BUN) | Not significantly affected by late intervention. | Significantly attenuated increase. | Data not directly available. |
| Plasma Creatinine | Not significantly affected by late intervention. | Significantly attenuated increase. | Data not directly available. |
Table 2: Comparison of Histological and Molecular Markers
| Parameter | Pharmacological Model: PF-04634817 in Diabetic Nos3-/- Mice | Genetic Model: CCR2 Knockout (CCR2-/-) Diabetic Mice | Genetic Model: CCR5 Knockout (CCR5-/-) Diabetic Mice |
| Glomerular Macrophage Infiltration | Significantly inhibited with both early and late intervention.[1] | Significantly reduced. | Data suggests a role in macrophage polarization and insulin (B600854) sensitivity. |
| Glomerulosclerosis | Inhibited by both early and late intervention.[1] | Ameliorated mesangial expansion and glomerulosclerosis. | Data not directly available in diabetic nephropathy models. |
| Podocyte Loss | Reduced with early intervention.[1] | Protected against podocyte loss. | Data not directly available. |
| Renal Fibrosis Markers (e.g., Collagen IV) | Reduced glomerular collagen type IV deposition with early intervention. | Reduced expression of fibrotic markers. | Data not directly available. |
| Inflammatory Cytokine mRNA (e.g., TNF-α) | Reduced kidney TNF-α mRNA levels with early intervention. | Reduced expression of pro-inflammatory cytokines. | Deficiency associated with altered inflammatory responses. |
Experimental Protocols
Pharmacological Intervention with PF-04634817
1. Animal Model and Induction of Diabetic Nephropathy:
-
Animal Strain: Endothelial nitric oxide synthase-deficient (Nos3-/-) mice, which are prone to developing more severe diabetic nephropathy.[1]
-
Induction of Diabetes: Diabetes is induced by multiple low-doses of streptozotocin (B1681764) (STZ) administered intraperitoneally. This method selectively destroys pancreatic β-cells, leading to hyperglycemia.[1]
-
Dosing Regimen: PF-04634817 succinate is administered orally, mixed with chow, at a dose of 30 mg/kg/day.[1]
-
Intervention Timepoints: The study typically involves both an "early intervention" group, where treatment begins shortly after the induction of diabetes, and a "late intervention" group, where treatment starts after the establishment of diabetic nephropathy.[1]
2. Key Experimental Assays:
-
Assessment of Renal Function: Albuminuria is measured using ELISA on urine samples. Glomerular filtration rate (GFR) can be assessed by methods like inulin (B196767) clearance.
-
Histological Analysis: Kidney sections are stained with Periodic acid-Schiff (PAS) to evaluate glomerulosclerosis and with specific antibodies for immunohistochemistry (e.g., F4/80 or CD68 for macrophages, Collagen IV for fibrosis).
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on RNA extracted from kidney tissue to measure the expression levels of inflammatory and fibrotic markers.
Genetic Model Studies (CCR2-/- and CCR5-/- Mice)
1. Animal Models:
-
CCR2 Knockout (CCR2-/-) Mice: These mice have a targeted deletion of the Ccr2 gene. Diabetic nephropathy is typically induced in these mice using STZ or by cross-breeding them with diabetic models like db/db or Akita mice.
-
CCR5 Knockout (CCR5-/-) Mice: These mice have a targeted deletion of the Ccr5 gene. While less studied in the direct context of diabetic nephropathy, they are used in models of obesity and insulin resistance, which are highly relevant to type 2 diabetes.
2. Induction of Diabetes:
-
Streptozotocin (STZ) Induction: Similar to the pharmacological studies, multiple low-dose STZ injections are a common method to induce type 1 diabetes.
-
Genetic Diabetic Models: Using strains like db/db mice (leptin receptor deficient) or Akita mice (spontaneous insulin mutation) provides models of type 2 and type 1 diabetes, respectively.
3. Key Experimental Assays:
-
The assays for assessing renal function, histology, and gene expression are largely the same as those described for the pharmacological intervention studies, allowing for direct comparison of endpoints.
Mandatory Visualizations
Caption: Simplified CCR2 signaling pathway leading to inflammation, cell migration, and fibrosis.
Caption: Overview of the CCR5 signaling cascade involved in inflammatory responses.
Caption: General experimental workflow for comparing pharmacological and genetic models.
References
A Comparative Guide to PF-04634817 Succinate in Combination Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-04634817 succinate, a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), with other anti-inflammatory agents. By inhibiting these key chemokine receptors, PF-04634817 blocks the migration and infiltration of monocytes and macrophages to sites of inflammation, a critical process in the pathogenesis of numerous inflammatory diseases. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Mechanism of Action: Targeting Inflammatory Cell Recruitment
PF-04634817 is an orally active small molecule that potently and selectively blocks the CCR2 and CCR5 chemokine receptors. These receptors and their respective primary ligands, CCL2 (also known as MCP-1) and CCL5 (also known as RANTES), are integral to the inflammatory response, mediating the trafficking of various leukocyte populations, most notably monocytes and macrophages.[1] By antagonizing both CCR2 and CCR5, PF-04634817 offers a dual-pronged approach to inhibiting inflammatory cell recruitment, which is a key driver of tissue damage in a variety of chronic inflammatory and fibrotic diseases.[2]
The binding of chemokines like CCL2 and CCL5 to their receptors activates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[3][4][5] These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and the production of pro-inflammatory cytokines. PF-04634817, by blocking the initial receptor-ligand interaction, prevents the activation of these downstream signaling events.
Preclinical and Clinical Efficacy: A Comparative Overview
PF-04634817 and other dual CCR2/CCR5 antagonists, such as cenicriviroc, have been evaluated in a range of preclinical models and clinical trials for various inflammatory conditions. The following tables summarize key comparative data.
Table 1: Preclinical Studies of PF-04634817 and Comparators
| Model | Drug/Combination | Key Findings | Reference |
| Diabetic Nephropathy (Nos3-/- mice) | PF-04634817 | Inhibited kidney inflammation, glomerulosclerosis, albuminuria, and podocyte loss. | [6] |
| PF-04634817 + Captopril (ACEi) | Combination provided superior renal protection against inflammation and glomerulosclerosis compared to ACEi alone. | [6] | |
| Diabetic Nephropathy (STZ-induced mice) | CCR2 antagonist (unspecified) | Reduced inflammatory macrophage recruitment to adipose tissue, improved insulin (B600854) sensitivity, and decreased hepatic steatosis. | [7] |
| Liver Fibrosis (Thioacetamide-induced rats) | Cenicriviroc | Significantly reduced collagen deposition and expression of fibrogenic genes. | [8] |
| Nonalcoholic Steatohepatitis (NASH) (Mouse model) | Cenicriviroc | Reduced the non-alcoholic fatty liver disease activity score. | [9] |
| Colitis (Mouse model) | Cenicriviroc | Inhibited Th1, Th2, and Th17 cell differentiation while promoting the generation of anti-inflammatory Tr1 cells.[10] Attenuated colonic inflammation and fibrosis. | [10] |
| Rheumatoid Arthritis (Collagen-induced arthritis) | CCR2 inhibitor (RS 504393) + Methotrexate (B535133) | Combination reduced clinical score and bone resorption more effectively than either agent alone. | [11] |
| CCR5 antagonist (AZD5672) | Did not show significant clinical benefit in patients with active RA receiving methotrexate. | [12][13] |
Table 2: Clinical Studies of PF-04634817 and Comparators
| Condition | Drug/Combination | Key Findings | Reference |
| Diabetic Nephropathy | PF-04634817 + Standard of Care (ACEi/ARB) | Modest reduction in albuminuria; clinical development for this indication was discontinued. | [7][14] |
| Diabetic Macular Edema | PF-04634817 | Inferior to monthly ranibizumab (B1194657) in improving best-corrected visual acuity. | [15] |
| Nonalcoholic Steatohepatitis (NASH) with Fibrosis | Cenicriviroc | Showed improvement in liver fibrosis in a Phase 2b study. However, a Phase 3 study did not demonstrate efficacy for treating liver fibrosis.[10] | [10] |
| Rheumatoid Arthritis | CCR5 antagonist (AZD5672) + Methotrexate | No significant clinical benefit compared to placebo. | [12][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Thioglycollate-Induced Peritonitis in Mice
This model is used to assess the in vivo anti-inflammatory effects of compounds by measuring their ability to inhibit leukocyte migration into the peritoneal cavity.
-
Animals: 8- to 10-week-old male BALB/c mice.[3]
-
Induction: A single intraperitoneal (i.p.) injection of 1 mL of sterile 3% or 4% thioglycollate broth is administered.[3][16] The thioglycollate solution should be aged at room temperature for several weeks until it turns brown to ensure its ability to induce peritonitis.[16][17]
-
Treatment: PF-04634817 or comparator compounds are typically administered orally or i.p. at a specified time before or after thioglycollate injection.
-
Analysis: At a predetermined time point (e.g., 4, 24, or 72 hours) after thioglycollate injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or HBSS.[3][18] The total number of leukocytes and differential cell counts (neutrophils, macrophages) in the peritoneal lavage fluid are determined using a hematology analyzer or by flow cytometry.[3]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used experimental model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
-
Induction:
-
Primary Immunization (Day 0): An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is injected subcutaneously at the base of the tail.[19]
-
Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[13]
-
-
Treatment: PF-04634817, other anti-inflammatory drugs, or vehicle is administered daily, typically starting before or at the onset of clinical signs of arthritis.
-
Analysis:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarkers: Serum levels of inflammatory cytokines and anti-collagen antibodies can be measured.
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
This model is used to study the pathogenesis of diabetic kidney disease and to evaluate potential therapeutic interventions.
-
Animals: C57BL/6J or other susceptible mouse strains are commonly used.[5]
-
Induction: Diabetes is induced by multiple low-dose (e.g., 40-55 mg/kg) i.p. injections of STZ for five consecutive days.[4][5] Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: PF-04634817, comparator drugs, or vehicle is administered, often mixed in the chow or administered by oral gavage, for a specified duration (e.g., 8-12 weeks).
-
Analysis:
-
Renal Function: Urine is collected periodically to measure the albumin-to-creatinine ratio (UACR) as an indicator of kidney damage.[5]
-
Histopathology: Kidneys are harvested for histological examination of glomerular hypertrophy, mesangial expansion, glomerulosclerosis, and tubulointerstitial fibrosis. Immunohistochemistry can be used to quantify macrophage infiltration.
-
Gene and Protein Expression: Kidney tissue can be analyzed for the expression of genes and proteins involved in inflammation and fibrosis.
-
Conclusion
This compound, through its dual antagonism of CCR2 and CCR5, represents a targeted approach to anti-inflammatory therapy by inhibiting the recruitment of key inflammatory cells. Preclinical studies have demonstrated its potential in various models of inflammatory and fibrotic diseases, particularly in combination with other agents like ACE inhibitors. However, clinical trial results have been mixed, highlighting the complexity of translating preclinical efficacy to human diseases. This guide provides a foundation for researchers to compare PF-04634817 with other anti-inflammatory strategies and to design future studies to further elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams serve as valuable resources for the scientific community engaged in the development of novel anti-inflammatory drugs.
References
- 1. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CCL2-CCR2 signaling pathway alleviates macrophage dysfunction in COPD via PI3K-AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 and MAPK Signaling Pathways - Genspark [genspark.ai]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Open Randomized Trial Comparing the Effects of Oral NSAIDs Versus Steroid Intra-Articular Infiltration in Congestive Osteoarthritis of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Phosphoproteomic mapping of CCR5 and ACKR2 signaling properties [frontiersin.org]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Showdown: Small Molecule CCR2/5 Dual Inhibitors in the Spotlight
For researchers, scientists, and drug development professionals, the quest for potent and selective chemokine receptor antagonists is a continuous journey. Among the most sought-after targets are the C-C chemokine receptors 2 (CCR2) and 5 (CCR5), key players in inflammatory cell recruitment and signaling. Dual inhibition of both receptors presents a promising therapeutic strategy for a multitude of inflammatory and fibrotic diseases. This guide provides a comprehensive, data-driven comparison of prominent small molecule CCR2/5 dual inhibitors, offering a clear overview of their performance based on publicly available experimental data.
This comparative analysis focuses on several key small molecule inhibitors that have been the subject of preclinical and clinical investigation: Cenicriviroc (CVC), BMS-687681, PF-04634817, and TAK-779. We present a side-by-side look at their potency and selectivity, supported by detailed experimental methodologies to aid in the interpretation and replication of these findings.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of the selected small molecule CCR2/5 dual inhibitors. The data, presented as IC50 and Ki values, have been collated from various scientific publications and vendor technical datasheets. It is important to note that direct comparison between values from different sources should be approached with caution, as experimental conditions can vary.
Table 1: CCR2 Antagonistic Activity
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| Cenicriviroc (CVC) | - | Human | Nanomolar potency | - | [1] |
| BMS-687681 | Binding | Human | 0.7 | - | [2] |
| Chemotaxis | Human | 0.24 | - | [2] | |
| BMS-813160 | Binding | Human | - | - | [3] |
| Chemotaxis | Human | - | - | [3] | |
| PF-04634817 | - | Rat | 20.8 | - | [4][5][6] |
| TAK-779 | Binding | Human | 27 | - | [7][8][9] |
Table 2: CCR5 Antagonistic Activity
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| Cenicriviroc (CVC) | - | Human | Nanomolar potency | - | [1] |
| BMS-687681 | Binding | Human | 2.4 | - | [2] |
| Chemotaxis | Human | 2.3 | - | [2] | |
| BMS-813160 | Binding | Human | - | - | [3] |
| Chemotaxis | Human | - | - | [3] | |
| PF-04634817 | - | Rat | 470 | - | [4][5][6] |
| TAK-779 | Binding | Human | 1.4 | 1.1 | [7][8][10] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of these inhibitors' actions and the methods used to characterize them, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 2. BMS-687681 | CCR2/5 inhibitor | ProbeChem Biochemicals [probechem.com]
- 3. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-04634817 succinate | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK 779 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 8. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
Dual CCR2/CCR5 Inhibition: A Comparative Analysis of PF-04634817
In the landscape of therapeutic drug development, particularly for inflammatory and fibrotic diseases, the C-C chemokine receptors 2 (CCR2) and 5 (CCR5) have emerged as critical targets. These receptors play a pivotal role in mediating the migration and infiltration of key immune cells, such as monocytes, macrophages, and T-lymphocytes, to sites of inflammation. Consequently, the simultaneous blockade of both CCR2 and CCR5 presents a compelling therapeutic strategy. This guide provides a comparative analysis of the dual CCR2/CCR5 antagonist, PF-04634817, against selective inhibitors of each receptor, supported by experimental data and detailed methodologies.
The Rationale for Dual CCR2/CCR5 Inhibition
The chemokine ligand CCL2 (also known as MCP-1) and its primary receptor CCR2 are central to the mobilization of monocytes from the bone marrow and their recruitment to inflamed tissues.[1] The CCL5 (RANTES)-CCR5 axis, on the other hand, is crucial for the trafficking of T-cells, macrophages, and dendritic cells.[2] In many chronic inflammatory and fibrotic conditions, both of these pathways are upregulated and contribute to disease pathogenesis. Therefore, a dual inhibitor that can simultaneously block both axes offers a broader and potentially more potent anti-inflammatory and anti-fibrotic effect than a selective antagonist of either receptor alone.
Comparative Performance of CCR2/CCR5 Antagonists
The following tables summarize the in vitro potency and pharmacokinetic properties of PF-04634817 in comparison to a selective CCR2 antagonist (CCX140-B) and a selective CCR5 antagonist (Maraviroc).
Table 1: In Vitro Potency of CCR Antagonists
| Compound | Target(s) | Species | IC50 (nM) |
| PF-04634817 | CCR2 | Rat | 20.8 |
| CCR5 | Rat | 470 | |
| CCX140-B | CCR2 | Human | 8 (in buffer), 200 (in human serum) |
| Maraviroc | CCR5 | Human | 2.03 (mean IC90) |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Pharmacokinetic Properties of CCR Antagonists
| Compound | Administration | Key Pharmacokinetic Parameters |
| PF-04634817 | Oral (150 or 200 mg once daily in clinical trials)[3][4] | Specific human pharmacokinetic data such as Cmax, Tmax, and half-life are not readily available in the public domain. |
| Maraviroc | Oral | Tmax: 0.5-4.0 h; Half-life: ~16 h; Extensively metabolized by CYP3A4.[5][6] |
| Cenicriviroc (another dual CCR2/CCR5 antagonist) | Oral | Tmax: ~2.5-4.5 h; Half-life: 30-40 h.[7] |
Signaling Pathways
The signaling cascades initiated by the activation of CCR2 and CCR5 are complex and involve multiple downstream effectors that ultimately regulate cellular responses like chemotaxis, proliferation, and survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CCR antagonists. Below are representative protocols for key in vitro assays used to characterize these inhibitors.
Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2 Antagonism
This assay measures the inhibition of CCL2-induced phosphorylation of ERK in whole blood, serving as a pharmacodynamic biomarker for CCR2 engagement.
Protocol:
-
Blood Collection: Collect fresh human or rhesus monkey whole blood into sodium heparin tubes.
-
Antagonist Pre-incubation: Aliquot whole blood into 96-well plates. Add the CCR2 antagonist (e.g., PF-04634817) at various concentrations and incubate for 1-2 hours at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the CCR2 ligand, CCL2, to the wells and incubate for 15 minutes at room temperature.
-
Cell Lysis: Lyse the red blood cells using a lysis buffer and then lyse the remaining white blood cells with a detergent-based lysis buffer containing phosphatase and protease inhibitors.
-
p-ERK Detection: Quantify the levels of phosphorylated ERK1/2 in the cell lysates using a validated immunoassay, such as an ELISA or a bead-based assay (e.g., Meso Scale Discovery).
-
Data Analysis: Calculate the percentage inhibition of the CCL2-induced p-ERK signal for each antagonist concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
CCR5 Receptor Internalization Assay by Flow Cytometry
This assay assesses the ability of a CCR5 antagonist to block ligand-induced internalization of the receptor from the cell surface.
Protocol:
-
Cell Culture: Use a cell line stably expressing human CCR5 (e.g., CHO-CCR5) or primary cells known to express CCR5, such as peripheral blood mononuclear cells (PBMCs).
-
Antagonist Pre-incubation: Incubate the cells with the CCR5 antagonist (e.g., Maraviroc) at various concentrations for 30 minutes at 37°C.
-
Ligand Stimulation: Add a CCR5 ligand, such as CCL5 (RANTES), at a concentration known to induce receptor internalization (e.g., 100 nM) and incubate for an additional 30-60 minutes at 37°C.
-
Cell Staining: Place the cells on ice to stop internalization. Stain the cells with a fluorochrome-conjugated monoclonal antibody specific for an extracellular epitope of CCR5. An isotype control antibody should be used for background staining.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the CCR5 staining is proportional to the number of receptors on the cell surface.
-
Data Analysis: Calculate the percentage of CCR5 internalization for each condition relative to the untreated control. Determine the IC50 of the antagonist for the inhibition of internalization.
Preclinical Development Workflow
The preclinical evaluation of a dual CCR2/CCR5 antagonist like PF-04634817 typically follows a structured workflow to assess its potential as a therapeutic agent.
Clinical Development of PF-04634817
PF-04634817 advanced to Phase II clinical trials for diabetic nephropathy and diabetic macular edema. In a study on diabetic nephropathy, PF-04634817, administered at 150 or 200 mg once daily, showed a modest reduction in albuminuria but the clinical development for this indication was discontinued (B1498344) due to the limited efficacy.[4] Similarly, in a trial for diabetic macular edema, oral PF-04634817 was found to be inferior to intravitreal ranibizumab, leading to the termination of its development for this condition.[8]
Conclusion
The dual inhibition of CCR2 and CCR5 remains a promising strategy for the treatment of a wide range of inflammatory and fibrotic diseases. While PF-04634817 demonstrated a good safety profile, its clinical efficacy in diabetic nephropathy and macular edema was not sufficient to warrant further development for these indications. The comparative data presented here for PF-04634817, alongside selective CCR2 and CCR5 antagonists, underscores the importance of not only potent in vitro activity but also robust clinical efficacy for the successful development of new therapeutics. Future research in this area may focus on different patient populations, alternative indications, or next-generation dual antagonists with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the pharmacokinetics, safety and tolerability of maraviroc, a novel CCR5 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: The Small Molecule Antagonist PF-04634817 Succinate Versus Monoclonal Antibodies in Targeting the CCR2/CCR5 Axis
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) signaling pathways are critical mediators of inflammatory cell recruitment and have been implicated in a host of inflammatory and fibrotic diseases. Consequently, they have emerged as attractive therapeutic targets. This guide provides a detailed comparison of two distinct therapeutic modalities aimed at inhibiting this axis: the orally bioavailable small molecule dual antagonist PF-04634817 succinate (B1194679), and monoclonal antibodies (mAbs) targeting either the receptors (CCR2/CCR5) or their primary ligand, CCL2.
This comparison will delve into their mechanisms of action, present available quantitative data from clinical and preclinical studies, and outline the experimental protocols used to generate this data. We will also explore the inherent limitations of each approach to provide a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: Small Molecules vs. Monoclonal Antibodies
PF-04634817 succinate is a small molecule that acts as a dual antagonist of CCR2 and CCR5.[1][2] Being orally bioavailable, it offers a systemic approach to blocking the signaling cascade initiated by chemokines like CCL2 (also known as MCP-1) and RANTES (CCL5). Small molecule antagonists typically function by binding to a pocket within the transmembrane domain of the G protein-coupled receptor (GPCR), preventing the conformational changes necessary for downstream signaling.[3]
In contrast, monoclonal antibodies offer a more targeted, parenteral approach. They can be designed to either directly block the ligand-binding site on the chemokine receptor (e.g., anti-CCR2 or anti-CCR5 mAbs) or to neutralize the chemokine ligand itself in circulation (e.g., anti-CCL2 mAbs).[4][5] Their larger size and high specificity can lead to longer half-lives and potentially fewer off-target effects compared to small molecules.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and relevant monoclonal antibodies. It is important to note that direct head-to-head clinical trials are lacking, and thus, comparisons are drawn from separate studies in different disease contexts.
Table 1: In Vitro Potency
| Compound | Target(s) | Assay Type | Species | IC50 | Citation(s) |
| This compound | CCR2 | Binding | Rat | 20.8 nM | [6] |
| CCR5 | Binding | Rat | 470 nM | [6] |
Table 2: Clinical Efficacy
| Compound | Indication | Phase | Primary Endpoint | Result | Citation(s) |
| This compound | Diabetic Nephropathy | 2 | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | 8.2% placebo-adjusted reduction in UACR at 12 weeks (not statistically significant) | [7] |
| Diabetic Macular Edema | 2 | Change in Best-Corrected Visual Acuity (BCVA) | Inferior to ranibizumab; -2.41 letter difference at 12 weeks | [8] | |
| Leronlimab (PRO 140) (anti-CCR5 mAb) | HIV | 3 | Viral Load Suppression (<40 copies/mL) | ~92% responder rate with 700 mg dose at 12 weeks (monotherapy) | [9] |
| Carlumab (anti-CCL2 mAb) | Solid Tumors | 1b | Safety and Tolerability | Well-tolerated, but no long-term suppression of serum CCL2 or significant tumor responses | [10] |
| MLN1202 (anti-CCR2 mAb) | Atherosclerosis Risk | 2 | Reduction in C-Reactive Protein (CRP) | Statistically significant reduction in CRP levels compared to placebo | [11] |
Table 3: Pharmacokinetic Properties
| Compound | Type | Route of Administration | Half-life | Bioavailability | Key Findings | Citation(s) |
| This compound | Small Molecule | Oral | Not explicitly stated | Orally bioavailable | Achieved predicted plasma concentrations in Phase 2 studies. | [5][12][13] |
| Leronlimab (PRO 140) | Monoclonal Antibody | Subcutaneous | Long-acting (weekly dosing) | Not applicable | Maintained viral suppression with weekly dosing. | [14] |
| Carlumab | Monoclonal Antibody | Intravenous | 6.6 - 9.6 days | Not applicable | Transient suppression of free CCL2. | [2][15] |
| MLN1202 | Monoclonal Antibody | Intravenous | Sustained receptor saturation for 6-8 weeks | Not applicable | A single dose led to sustained CRP reduction. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
CCR2/CCR5 Signaling Pathway
This diagram illustrates the downstream signaling cascade initiated by the binding of chemokines to CCR2 and CCR5, leading to inflammatory cell migration. It also depicts the points of intervention for small molecule antagonists and monoclonal antibodies.
References
- 1. alloytx.com [alloytx.com]
- 2. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. Discovery of potent, orally bioavailable small-molecule inhibitors of the human CCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ctsu.cancer.gov [ctsu.cancer.gov]
- 7. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptors: A New Target for Monoclonal Antibodies - bathasu.com [bathasu.com]
- 9. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 11. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CytoDyn’s PRO 140 (leronlimab) HIV Monotherapy Trial [globenewswire.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. UCSD Solid Tumor Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
A Comparative Benchmark of PF-04634817 Succinate Against Novel CCR2/5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual CCR2/5 antagonist PF-04634817 succinate (B1194679) against other novel antagonists targeting these chemokine receptors. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the landscape of CCR2/5 inhibition.
Introduction to CCR2/5 Antagonism
The C-C chemokine receptors 2 (CCR2) and 5 (CCR5) are G protein-coupled receptors that play a pivotal role in mediating the migration of monocytes, macrophages, and T cells to sites of inflammation.[1][2] Their involvement in various inflammatory and fibrotic diseases has made them attractive targets for therapeutic intervention. Dual antagonism of CCR2 and CCR5 is a strategy to simultaneously block these key inflammatory pathways.
PF-04634817 succinate is a potent, orally active dual CCR2/CCR5 antagonist.[3] It was investigated for the treatment of diabetic nephropathy and diabetic macular edema.[3][4] However, its clinical development for diabetic nephropathy was discontinued (B1498344) due to modest efficacy.[3] This guide benchmarks PF-04634817 against other notable CCR2/5 antagonists, Cenicriviroc (B192934) and BMS-813160, based on available data.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of novel CCR2/5 antagonists.
In Vitro Potency and Selectivity
| Compound | Target(s) | Assay Type | Species | IC50 (nM) | Source |
| This compound | CCR2/CCR5 | Not Specified | Human | CCR2: Not Reported | [3] |
| Rat | CCR2: 20.8 | [3] | |||
| Rat | CCR5: 470 | [3] | |||
| BMS-813160 | CCR2/CCR5 | Binding Assay | Human | CCR2: 1.1 | [5] |
| Human | CCR5: 1.0 | [5] | |||
| Chemotaxis Assay | Human | CCR2: 1.3 | [5] | ||
| Human | CCR5: 1.7 | [5] | |||
| Cenicriviroc | CCR2/CCR5 | Not Specified | Human | Not Reported | [6][7] |
Preclinical and Clinical Observations
| Compound | Indication Studied | Key Findings | Source |
| This compound | Diabetic Nephropathy | Modest reduction in albuminuria; clinical development discontinued. | [3][8] |
| Diabetic Macular Edema | Modest improvement in BCVA, did not meet noninferiority criteria against ranibizumab. | [4] | |
| Cenicriviroc | Nonalcoholic Steatohepatitis (NASH) with Fibrosis | Demonstrated improvement in fibrosis in a Phase 2b trial. | [9][10] |
| COVID-19 | Well-tolerated in a Phase 2 trial, but did not show significant clinical efficacy in the interim analysis. | [11] | |
| BMS-813160 | Advanced Pancreatic or Colorectal Cancer | Investigated in a Phase Ib/II study in combination with chemotherapy or nivolumab. | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of the CCR2/5 signaling pathway and a general experimental workflow for evaluating antagonists are provided below.
CCR2/5 Signaling Pathway
Caption: Simplified CCR2 and CCR5 signaling pathway leading to inflammatory responses.
General Experimental Workflow for Antagonist Evaluation
Caption: A general workflow for the development and evaluation of CCR2/5 antagonists.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of antagonist performance. Below are generalized methodologies for key experiments.
Radioligand Binding Assay
This assay determines the affinity of a test compound for CCR2 or CCR5 by measuring its ability to compete with a radiolabeled ligand for receptor binding.
-
Cell Lines: Use cell lines stably overexpressing human CCR2 or CCR5 (e.g., HEK293, CHO).
-
Radioligand: Utilize a high-affinity radiolabeled ligand, such as [¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-CCL5 for CCR5.
-
Procedure:
-
Prepare cell membranes from the expressing cell lines.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test antagonist in the presence of the cell membranes.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit cell migration induced by a chemokine.
-
Cells: Use primary monocytes or a monocytic cell line (e.g., THP-1) that endogenously expresses CCR2 and/or CCR5.
-
Chemoattractant: Use recombinant human CCL2 or CCL5 as the chemoattractant.
-
Apparatus: Employ a multi-well chemotaxis chamber (e.g., Transwell™).
-
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate to allow for cell migration towards the chemoattractant.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.
-
Determine the IC50 value of the antagonist for the inhibition of chemotaxis.
-
Conclusion
This compound is a well-characterized dual CCR2/5 antagonist that, despite showing a good safety profile, demonstrated modest clinical efficacy in studies for diabetic nephropathy, leading to the discontinuation of its development for this indication.[3] Novel antagonists such as Cenicriviroc and BMS-813160 have shown promise in preclinical and clinical settings for different indications, including NASH and oncology.[5][9][10] However, the lack of direct comparative studies makes it difficult to definitively rank these compounds in terms of potency and efficacy. The data presented in this guide should be considered in the context of the specific experimental conditions under which they were generated. Future head-to-head studies are necessary for a conclusive benchmark of these and other emerging CCR2/5 antagonists.
References
- 1. CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment, inflammation and cartilage destruction in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cenicriviroc for the treatment of COVID-19: first interim results of a randomised, placebo-controlled, investigator-initiated, double-blind phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-04634817 Succinate: A Procedural Guide
For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential logistical and safety information for the disposal of PF-04634817 succinate (B1194679), a potent dual CCR2/CCR5 antagonist. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.
It is imperative to consult the specific Safety Data Sheet (SDS) for PF-04634817 succinate provided by the manufacturer before handling and disposal. The SDS is the primary document containing detailed safety, handling, and disposal information. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds and should be supplemented with the information in the official SDS.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling.
| Property | Value |
| CAS Number | 2140301-98-8[1] |
| Molecular Formula | C25H36F3N5O3 · C4H6O4[1] |
| Molecular Weight | 629.67 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | 10 mM in DMSO[1] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following protocol outlines a general procedure for safe disposal.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe container for DMSO solutions).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of as chemical waste in a designated solid waste container.
3. Waste Collection and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the solvent (if applicable), and the appropriate hazard warnings.
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Keep waste containers closed except when adding waste.
4. Disposal Vendor:
-
Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal vendor.
-
Provide the vendor with a complete and accurate description of the waste, including the chemical name and any solvents. The Safety Data Sheet (SDS) for this compound should be made available to the disposal company.
5. Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the manifest from the waste disposal vendor. These records are essential for regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting the official Safety Data Sheet, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling PF-04634817 succinate
Essential Safety and Handling Guide for PF-04634817 Succinate (B1194679)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-04634817 succinate. The following procedures and recommendations are based on available safety data and general laboratory best practices for handling potent, biologically active small molecules.
Hazard Identification and Precautionary Measures
This compound is a potent dual antagonist of CCR2 and CCR5 chemokine receptors.[1][2] While specific toxicity data is limited, it should be handled with care as a potentially hazardous compound. Clinical studies have shown it to be generally well-tolerated in humans at specific doses, though some treatment-related adverse events have been reported.[3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[6] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[6] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[6] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[6] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[6] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[6] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[6] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[6] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Verification: Confirm that the container label matches the product ordered.
-
Storage of Powder: Store the solid compound in a tightly sealed container at -20°C for long-term storage.[1]
-
Storage of Solutions: Once prepared, aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Handling and Experimental Use
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.[6]
-
Fume Hood: Perform all manipulations of the solid compound and concentrated solutions in a certified chemical fume hood.[6][7]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[8] Do not dispose of down the drain.[9]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[8]
Final Disposal
-
Regulatory Compliance: The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[9][10]
-
Licensed Disposal Facility: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental services company.[10]
Experimental Workflow and Signaling Pathway Diagrams
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: Inhibition of CCR2/CCR5 signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. media.laballey.com [media.laballey.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
